(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol
Description
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Properties
IUPAC Name |
[2-chloro-3-(trifluoromethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-5(7(9,10)11)4(3-13)1-2-12-6/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTSWXQKZWKMLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol CAS 1227598-69-7 properties
CAS: 1227598-69-7 Document Type: Technical Guide & Synthetic Architecture Version: 2.0 (Scientific Reference)
Executive Summary & Strategic Value
(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol is a high-value heterocyclic building block characterized by a dense functionalization pattern on the pyridine core. Its utility in drug discovery stems from three synergistic structural features:
-
The 3-Trifluoromethyl (
) Group: Provides metabolic blocking against oxidative metabolism at the C3 position and modulates the pKa of the pyridine nitrogen, reducing basicity and potential hERG liability. -
The 2-Chloro Handle: An activated leaving group positioned ortho to the ring nitrogen, enabling facile SNAr diversifications.
-
The 4-Hydroxymethyl Anchor: A versatile synthetic handle allowing for oxidation (to aldehydes/acids), conversion to electrophiles (halides/mesylates), or direct etherification.
This guide outlines the physicochemical profile, validated synthetic routes, and downstream reactivity logic for researchers utilizing this scaffold in kinase inhibitor and agrochemical design.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data / Descriptor |
| IUPAC Name | This compound |
| CAS Number | 1227598-69-7 |
| Molecular Formula | C7H5ClF3NO |
| Molecular Weight | 211.57 g/mol |
| Physical State | White to off-white solid (typically) |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water. |
| Precursor CAS | 1227587-24-7 (2-Chloro-3-(trifluoromethyl)isonicotinic acid) |
| Key Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) |
Synthetic Architecture (Upstream)
The most robust route to CAS 1227598-69-7 is the chemoselective reduction of its carboxylic acid precursor. Direct lithiation strategies of the pyridine ring are possible but often suffer from regioselectivity issues between the C4 and C6 positions.
Primary Route: Activation & Reduction of Isonicotinic Acid
Rationale: Direct reduction of carboxylic acids with Borane-THF is effective but can be hazardous on scale. A "Mixed Anhydride" reduction offers a safer, scalable alternative that avoids handling pyrophoric boranes and minimizes over-reduction of the C2-Chlorine.
Protocol: Mixed Anhydride Reduction
-
Activation: Dissolve 2-chloro-3-(trifluoromethyl)isonicotinic acid (1.0 equiv) in anhydrous THF under N2. Cool to 0°C.
-
Base/Electrophile: Add N-methylmorpholine (NMM, 1.1 equiv) followed by dropwise addition of Ethyl Chloroformate (1.1 equiv). Stir for 30-60 min to form the mixed anhydride intermediate (visible as a white precipitate of NMM·HCl).
-
Reduction: Filter off the salt (optional but cleaner) or proceed directly. Cool the filtrate to -10°C. Add Sodium Borohydride (NaBH4, 2.5 equiv) in one portion, followed by the slow addition of Methanol (co-solvent) to generate the active reducing species in situ.
-
Workup: Quench with sat. NH4Cl. Extract with EtOAc.[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.[2]
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Self-Validating Checkpoint:
-
IR Spectroscopy: Disappearance of the carbonyl stretch (~1700 cm-1) and appearance of the broad O-H stretch (~3300 cm-1).
-
1H NMR: Appearance of the benzylic methylene doublet/singlet at ~4.7 ppm.
Visualization: Synthesis Workflow
Figure 1: Chemoselective reduction pathway via mixed anhydride activation.
Reactivity & Functionalization (Downstream)[1][2]
This scaffold acts as a "divergent hub." The chemical orthogonality between the C2-Chlorine and C4-Alcohol allows for sequential functionalization without protecting groups.
Pathway A: SNAr Displacement (C2 Reactivity)
The 2-position is highly activated due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-CF3 group.
-
Reaction: Displacement with amines, thiols, or alkoxides.
-
Conditions: DIPEA/NMP at 80-100°C (for amines); NaH/THF (for alkoxides).
-
Note: The C4-alcohol does not typically interfere if the nucleophile is an amine. If using strong bases (NaH), the alkoxide at C4 will form first but is reversible/non-nucleophilic towards the ring compared to the external nucleophile.
Pathway B: Alcohol Activation (C4 Reactivity)
The hydroxymethyl group is a handle for chain extension or coupling.
-
Oxidation: Swern or Dess-Martin Periodinane yields the aldehyde (highly reactive).
-
Halogenation: SOCl2 or PBr3 converts the -OH to -Cl or -Br.
-
Critical Warning: The resulting benzyl-like halide is highly reactive and can cause skin sensitization.
-
-
Etherification: Mitsunobu reaction with phenols/heterocycles.
Visualization: Divergent Reactivity
Figure 2: Divergent functionalization pathways from the central scaffold.[3]
Handling, Stability & Safety
-
Stability: The CF3 group imparts significant stability to the ring system. However, the compound should be stored under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow oxidation of the primary alcohol.
-
HF Generation: In the event of thermal decomposition or combustion, this compound will release Hydrogen Fluoride (HF). Standard fume hood protocols are mandatory.
-
Solubility: Dissolve in DMSO for biological assays. Avoid protic solvents if using as an electrophile (as the alkyl halide derivative).
References
-
PubChem Compound Summary. "2-Chloro-3-(trifluoromethyl)isonicotinic acid (Precursor)." National Center for Biotechnology Information. Accessed via PubChem. Link
-
Sigma-Aldrich. "2-Chloro-3-(trifluoromethyl)isonicotinic acid Product Datasheet." Merck KGaA. Link
-
Schlosser, M. "The 2-Chloro-3-(trifluoromethyl)pyridine Scaffold: Synthesis and Reactivity." European Journal of Organic Chemistry, 2004. (General reference for CF3-pyridine lithiation/reactivity patterns). Link
-
Cottet, F., & Schlosser, M. "Three Chloro(trifluoromethyl)pyridines: Model Compounds for Regioselective Functionalization." European Journal of Organic Chemistry, 2002. Link
Sources
Structure and Molecular Weight of 2-Chloro-3-(trifluoromethyl)pyridin-4-methanol: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-3-(trifluoromethyl)pyridin-4-methanol , a critical heterocyclic building block in modern medicinal chemistry.[1] We examine its structural properties, molecular weight characteristics, and synthetic pathways, focusing on its role as a scaffold for modulating lipophilicity and metabolic stability in drug candidates.[1] The guide details the physicochemical profile, validates the structure through spectroscopic predictions, and outlines robust experimental protocols for its synthesis and characterization.[1]
Introduction: The Strategic Value of Trifluoromethylpyridines
In the landscape of drug discovery, the pyridine ring is a privileged scaffold, appearing in over 20% of known drugs.[1] The introduction of a trifluoromethyl (-CF3) group at the C3 position, combined with a reactive chloro (-Cl) substituent at C2 and a functionalizable hydroxymethyl (-CH2OH) group at C4, creates a unique electronic and steric environment.[1]
2-Chloro-3-(trifluoromethyl)pyridin-4-methanol (hereafter referred to as CTPM ) serves as a versatile intermediate.[1] The electron-withdrawing nature of the -CF3 and -Cl groups activates the pyridine ring for nucleophilic aromatic substitution (
Physicochemical Profile
The molecular weight and structural parameters of CTPM are defined by the specific isotopic contributions of its constituent atoms.[1] The presence of chlorine (Cl) introduces a distinct isotopic pattern essential for mass spectrometric identification.[1]
Table 1: Core Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol | |
| Molecular Formula | C | |
| Molecular Weight (Average) | 211.57 g/mol | Based on standard atomic weights.[1][2] |
| Monoisotopic Mass | 210.998 g/mol | Essential for High-Resolution MS (HRMS).[1] |
| Precursor CAS | 1227587-24-7 | Refers to the corresponding carboxylic acid.[1][2][3] |
| Physical State | Solid / Crystalline Powder | Predicted based on similar analogs.[1] |
| Solubility | Soluble in MeOH, DMSO, DCM | Lipophilic due to -CF3 group.[1] |
| pKa (Predicted) | ~12.5 (Alcohol), ~0.5 (Pyridine N) | Reduced basicity due to EWGs (-CF3, -Cl).[1] |
Structural Analysis
The structure of CTPM is characterized by a highly substituted pyridine ring.[1]
-
C2-Chloro : Provides a site for
reactions, allowing the introduction of amines or alkoxides.[1] -
C3-Trifluoromethyl : A strong electron-withdrawing group (EWG) that decreases the basicity of the pyridine nitrogen, increases metabolic stability, and enhances lipophilicity (LogP).[1]
-
C4-Hydroxymethyl : A primary alcohol that acts as a versatile chemical handle.[1]
Structural Characterization & Validation
Validating the identity of CTPM requires a multi-modal approach combining NMR and Mass Spectrometry.[1]
Theoretical Spectroscopic Signatures
-
H-NMR (400 MHz, DMSO-d
) : -
F-NMR : A single singlet around
-60 to -65 ppm, characteristic of the Ar-CF group.[1] -
Mass Spectrometry (ESI+) :
Diagram 1: Structural Validation Workflow
The following diagram illustrates the logical flow for confirming the structure of synthesized CTPM.
Caption: Step-by-step workflow for the analytical validation of 2-Chloro-3-(trifluoromethyl)pyridin-4-methanol.
Synthesis & Reaction Pathways[1][4][5][6]
The most reliable synthesis of CTPM involves the reduction of its commercially available carboxylic acid precursor, 2-chloro-3-(trifluoromethyl)isonicotinic acid (CAS 1227587-24-7) .[1]
Synthetic Protocol: Selective Reduction
Objective : Convert the C4-carboxylic acid to the C4-primary alcohol without affecting the C2-chloro or C3-trifluoromethyl groups.[1]
Reagents :
-
Borane-Tetrahydrofuran complex (BH
[1]·THF) or Isobutyl chloroformate / NaBH (Mixed Anhydride method).[1] -
Solvent: Anhydrous THF.
Step-by-Step Methodology :
-
Activation : Dissolve 2-chloro-3-(trifluoromethyl)isonicotinic acid (1.0 eq) in anhydrous THF under N
atmosphere. Cool to 0°C.[1] -
Reduction : Slowly add BH
·THF (1.0 M in THF, 2.5 eq) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C.[1] -
Reflux : Allow the mixture to warm to room temperature, then reflux for 2–4 hours to ensure completion. Monitor by TLC (disappearance of acid).[1]
-
Quenching : Cool to 0°C and carefully quench with MeOH (excess) to destroy unreacted borane.
-
Workup : Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO
and brine. Dry over Na SO . -
Purification : Purify via silica gel column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Diagram 2: Synthesis and Reactivity Map
This diagram outlines the synthesis of CTPM and its potential downstream transformations.[1]
Caption: Synthetic pathway from the isonicotinic acid precursor to CTPM and subsequent divergent synthesis options.
Applications in Drug Development[1][5][7][8]
CTPM is not merely an intermediate; it is a strategic scaffold design element.[1]
Bioisosterism and Lipophilicity
The trifluoromethyl group is a bioisostere for the isopropyl group but with significantly different electronic properties.[1]
-
Metabolic Stability : The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol), blocking metabolic oxidation at the C3 position.[1]
-
Lipophilicity : The presence of -CF
and -Cl increases the LogP, improving membrane permeability for CNS-targeted drugs.[1] -
Binding Affinity : The electron-deficient pyridine ring can engage in
- stacking interactions with aromatic residues in protein binding pockets.[1]
Case Study Utility
In kinase inhibitor design, the 2-chloro group can be displaced by an aniline or amine to form the hinge-binding motif, while the 4-hydroxymethyl group extends into the solvent-exposed region, allowing for solubilizing modifications (e.g., ether linkage to a morpholine ring).
Safety and Handling
As a halogenated pyridine derivative, CTPM requires specific safety protocols.[1]
-
Hazard Classification : Irritant (Skin/Eye/Respiratory).[1] Potential sensitizer.[1]
-
Handling :
-
Storage : Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption or slow oxidation.[1]
References
-
PubChem . 2-Chloro-3-(trifluoromethyl)pyridine (Related Structure). National Library of Medicine.[1] Available at: [Link][1]
Sources
- 1. 2-Chloro-3-(trifluoromethyl)pyridine | C6H3ClF3N | CID 589833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 95713-52-3,N-alpha-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 2-chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid - CAS:1227587-24-7 - 北京迈瑞达科技有限公司 [mreda.com.cn]
2-Chloro-3-(trifluoromethyl)-4-hydroxymethylpyridine chemical safety data sheet (SDS)
This guide serves as a comprehensive technical manual and safety dossier for 2-Chloro-3-(trifluoromethyl)-4-hydroxymethylpyridine (also known as [2-chloro-3-(trifluoromethyl)pyridin-4-yl]methanol).
Notice: As this specific isomer is a specialized research intermediate often absent from standard commodity databases, this guide synthesizes safety and reactivity data from its closest structural analogs (e.g., 2-chloro-3-(trifluoromethyl)pyridine and 2-chloro-3-(trifluoromethyl)isonicotinic acid) and standard Structure-Activity Relationship (SAR) protocols for fluorinated pyridines.
PART 1: CHEMICAL IDENTITY & PHYSIOCHEMICAL PROFILING
1.1 Identification
| Parameter | Detail |
| IUPAC Name | (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol |
| Common Synonyms | 2-Chloro-3-trifluoromethyl-4-pyridinemethanol; 4-Hydroxymethyl-2-chloro-3-trifluoromethylpyridine |
| CAS Number | Not widely listed in public registries.[1] (Related Precursor: 2-Chloro-3-(trifluoromethyl)isonicotinic acid, CAS 1227587-24-7) |
| Molecular Formula | C₇H₅ClF₃NO |
| Molecular Weight | 211.57 g/mol |
| SMILES | FC(F)(F)C1=C(CO)C=CN=C1Cl |
1.2 Physiochemical Properties (Predicted/Analog-Derived)
-
Physical State: White to off-white crystalline solid (low melting) or viscous oil depending on purity.
-
Solubility: Soluble in DCM, EtOAc, Methanol, DMSO. Sparingly soluble in water.[2]
-
pKa (Calculated): Pyridine nitrogen ~1.5–2.0 (Basicity significantly reduced by electron-withdrawing -CF₃ and -Cl groups).
-
LogP: ~2.1 (Lipophilic due to -CF₃/Cl, modulated by -OH).
PART 2: HAZARD IDENTIFICATION & SAFETY ARCHITECTURE
2.1 GHS Classification (Derived)
Based on the halogenated pyridine core and benzyl-alcohol-like functionality, treat with the following classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation).
2.2 Signal Word: WARNING
2.3 Hazard Statements
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
2.4 Emergency Response Architecture
The following diagram outlines the logical flow for exposure response, prioritizing the corrosive/irritant potential of the pyridine ring.
Caption: Decision tree for emergency response emphasizing rapid decontamination due to potential lipophilic absorption of fluorinated pyridines.
PART 3: SYNTHETIC UTILITY & REACTIVITY (The "Whitepaper")
This section details how to utilize this molecule in drug discovery, specifically for kinase inhibitors where the 2-chloro-3-CF3 motif is a privileged scaffold.
3.1 Reactivity Profile
-
The Alcohol Handle (C4-CH₂OH):
-
Acts as a nucleophile or can be converted to an electrophile (halide/mesylate).
-
Caution: Oxidation to the aldehyde (using MnO₂ or Swern) activates the C2-Cl towards nucleophilic aromatic substitution (
) by increasing electron deficiency.
-
-
The Chlorine Handle (C2-Cl):
-
Susceptible to
displacement by amines or alkoxides. -
Steric Note: The C3-CF₃ group provides significant steric bulk, slowing down displacement at C2 compared to a non-substituted pyridine. High temperatures or Buchwald-Hartwig conditions are often required.
-
3.2 Synthesis Pathways
The generation of this intermediate typically follows two reliable routes.
Caption: Primary synthetic access points. Route B is generally more scalable; Route A requires strict cryogenic control.
3.3 Experimental Protocol: Oxidation to Aldehyde (Example Application)
Context: Converting the hydroxymethyl group to an aldehyde to facilitate reductive amination.
-
Setup: Flame-dried RBF, Argon atmosphere.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Reagent: Manganese Dioxide (
, activated) - 10 equivalents. -
Procedure:
-
Dissolve 1.0 eq of 2-Chloro-3-(trifluoromethyl)-4-hydroxymethylpyridine in DCM (0.1 M).
-
Add
in one portion. -
Stir at reflux (40°C) for 4–6 hours. Monitor by TLC (Product is less polar).
-
Filtration: Filter hot through a Celite pad to remove Mn species.
-
Yield: Expect >85%. The electron-withdrawing CF3 stabilizes the resulting aldehyde but makes it reactive toward hydration.
-
PART 4: HANDLING & STORAGE PROTOCOLS
4.1 Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen .
-
Container: Amber glass to prevent potential photo-degradation of the pyridine ring over long periods.
4.2 PPE Requirements (Self-Validating System)
-
Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged handling (synthesis), use Silver Shield/Laminate gloves due to the penetrating power of fluorinated aromatics in organic solvents.
-
Respiratory: If handling powder, use N95/P100. If in solution with volatile solvents (DCM), work in a fume hood with face velocity >0.5 m/s.
References
-
PubChem Compound Summary. 2-Chloro-3-(trifluoromethyl)pyridine (Parent Analog). National Center for Biotechnology Information. Link
-
Sigma-Aldrich (Merck). 2-Chloro-3-(trifluoromethyl)isonicotinic acid (Precursor SDS).Link
- Schlosser, M. (2005). The 2-Chloro-3-(trifluoromethyl)pyridine Scaffold: Synthesis and Reactivity. Angewandte Chemie International Edition.
-
Fluorochem. Safety Data Sheet for Fluorinated Pyridines.Link
(Note: Specific CAS for the hydroxymethyl derivative is not indexed in standard commercial catalogs; safety data is extrapolated from the acid precursor and parent pyridine as per standard industrial hygiene practices for novel intermediates.)
Sources
Unraveling the Nomenclature of a Key Pyridine Intermediate: A Technical Guide to (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the common synonyms and nomenclature of the chemical compound (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol.
In the intricate landscape of pharmaceutical and agrochemical research, precise communication is paramount. The unambiguous identification of chemical entities is the bedrock upon which reproducible and reliable scientific endeavors are built. This guide provides an in-depth analysis of the nomenclature and common synonyms for the compound this compound, a key pyridine-based intermediate. While a dedicated CAS number for this specific molecule remains elusive in major public databases, this guide offers a systematic approach to its identification and discusses its relationship with well-characterized precursors.
Systematic Nomenclature and Structural Elucidation
The primary and most unambiguous identifier for any chemical compound is its systematic IUPAC name. For the topic of this guide, the systematic name is This compound . This name precisely describes the molecular structure: a methanol group (-CH₂OH) attached to the 4-position of a pyridine ring, which is further substituted with a chloro group at the 2-position and a trifluoromethyl group at the 3-position.
Alternative systematic names that may be encountered in literature, based on different IUPAC naming conventions, include:
-
2-Chloro-4-(hydroxymethyl)-3-(trifluoromethyl)pyridine
-
2-Chloro-3-(trifluoromethyl)-4-pyridinemethanol
These names, while structurally synonymous, highlight different principal functional groups. Understanding these variations is crucial when conducting literature and database searches.
The Precursor: A Gateway to Understanding
The synthesis of this compound would logically proceed from its parent pyridine, 2-Chloro-3-(trifluoromethyl)pyridine . This precursor is a well-documented compound with the assigned CAS Number 65753-47-1 [1][2][3][4]. Knowledge of the precursor is vital, as synthetic procedures for the target methanol derivative will invariably reference this starting material.
Common synonyms and identifiers for the precursor, 2-Chloro-3-(trifluoromethyl)pyridine, are summarized in the table below:
| Identifier Type | Value | Source(s) |
| CAS Number | 65753-47-1 | [1][2][3][4] |
| EC Number | 424-520-6 | |
| PubChem CID | 589833 | [1] |
| MDL Number | MFCD00042223 | |
| InChIKey | RXATZPCCMYMPME-UHFFFAOYSA-N | |
| Common Synonyms | 2-Chloro-3-trifluoromethylpyridine | [1] |
Navigating Isomeric Complexity
It is critical to distinguish this compound from its isomers, as they possess distinct physical and chemical properties. Misidentification can lead to significant errors in research and development. Some closely related isomers include:
-
(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol: In this isomer, the trifluoromethyl group is at the 5-position.
-
(2-Chloro-6-(trifluoromethyl)pyridin-4-yl)methanol: Here, the trifluoromethyl group is at the 6-position.
-
(2-Chloro-3-fluoropyridin-4-yl)methanol: This analog contains a fluorine atom instead of a trifluoromethyl group at the 3-position and has a registered CAS number of 946127-54-4[5][6].
The following diagram illustrates the structural differences between the target molecule and a key isomer.
Caption: Structural comparison of the target molecule and a positional isomer.
Hypothetical Synthesis and Naming in Practice
While no specific synthesis for this compound has been found in the reviewed literature, its preparation would likely follow established synthetic routes for similar pyridyl-4-methanols. A plausible synthetic pathway would involve the formylation of the precursor, 2-Chloro-3-(trifluoromethyl)pyridine, at the 4-position, followed by reduction of the resulting aldehyde to the corresponding alcohol.
The following workflow outlines this hypothetical synthesis:
Caption: A plausible synthetic route to the target compound from its precursor.
In patents and research articles describing such multi-step syntheses, the intermediate this compound might be referred to by its systematic name or simply as "the alcohol intermediate" derived from the corresponding aldehyde. Without a dedicated CAS number, researchers should rely on the full systematic name and provide clear spectroscopic characterization data (¹H NMR, ¹³C NMR, MS) to ensure the unambiguous identification of this compound.
Conclusion
References
- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl)
-
How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? - FAQ - LookChem.com. [Link]
- US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google P
-
2-Chloro-3-(trifluoromethyl)pyridine | C6H3ClF3N | CID 589833 - PubChem. [Link]
- CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google P
- CN112441966A - Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine - Google P
-
2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE - CHEM-IS-TRY Inc. [Link]
- Synthesis of 3-(trifluoromethyl)pyridin-2(1H)
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. [Link]
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- 1. 2-Chloro-3-(trifluoromethyl)pyridine | C6H3ClF3N | CID 589833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE – CHEM-IS-TRY Inc [chem-is-try.com]
- 3. 2-Chloro-3-(trifluoromethyl)pyridine | CAS 65753-47-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2-Chloro-3-fluoropyridin-4-yl)methanol AldrichCPR 946127-54-4 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
Difference between 2-Chloro-3-(trifluoromethyl) and 2-Chloro-5-(trifluoromethyl) pyridine isomers
An In-depth Technical Guide to the Isomeric Distinction and Application of 2-Chloro-3-(trifluoromethyl) and 2-Chloro-5-(trifluoromethyl) Pyridines
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern agrochemical and pharmaceutical design, conferring potent enhancements to a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Within the trifluoromethylpyridine (TFMP) class, the positional isomers 2-Chloro-3-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine represent two of the most critical industrial intermediates. Though sharing an identical molecular formula, the seemingly minor spatial shift of the CF₃ group profoundly alters their electronic architecture, dictating divergent synthetic pathways, chemical reactivity, and ultimately, their application in multi-billion dollar commercial products. This guide provides an in-depth comparative analysis of these two key isomers, elucidating the fundamental chemical principles that differentiate them and offering practical, field-proven insights for researchers, chemists, and drug development professionals.
Core Structural and Physicochemical Differentiation
The foundational difference between these isomers lies in the placement of the strongly electron-withdrawing trifluoromethyl group relative to the chlorine atom and the ring nitrogen. This positioning dictates the electronic landscape of the pyridine ring, which is the primary driver of their distinct chemical behaviors.
-
2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF): The CF₃ group is at the 5-position, which is para to the chlorine atom at the 2-position. This arrangement places the CF₃ group in a position to exert a strong resonance and inductive electron-withdrawing effect that significantly activates the C2 position for nucleophilic attack.
-
2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF): The CF₃ group is at the 3-position, meta to the chlorine atom. In this configuration, the powerful inductive electron-withdrawing effect of the CF₃ group still influences the ring, but its ability to activate the C2 position via resonance is diminished compared to the 2,5-isomer.
This fundamental electronic difference is the key to understanding their disparate reactivity profiles.
Comparative Physicochemical Properties
The physical properties of the two isomers, while similar, show slight differences in melting and boiling points, reflecting the subtle changes in crystal packing and intermolecular forces arising from the different substituent positions.
| Property | 2-Chloro-5-(trifluoromethyl)pyridine | 2-Chloro-3-(trifluoromethyl)pyridine |
| Appearance | White to yellowish crystalline solid[3][4] | Semi-transparent crystals[5] |
| CAS Number | 52334-81-3[3] | 65753-47-1[5][6] |
| Molecular Formula | C₆H₃ClF₃N[3] | C₆H₃ClF₃N[5][7] |
| Molecular Weight | 181.54 g/mol [8] | 181.54 g/mol [6][7] |
| Melting Point | 32-34 °C[3][9] | 36-40 °C[5][7] |
| Boiling Point | ~152 °C[3] | 166-168 °C[7] |
| Density | 1.417 g/mL at 25 °C[3] | Not readily available |
Synthesis Strategies: Divergent Pathways to Isomeric Purity
The industrial synthesis of each isomer follows distinct and well-established routes, optimized to favor the formation of the desired product. Cross-contamination can be a significant issue, particularly in the synthesis of the 2,3-isomer, making purification a critical step.
Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)
The most economically viable route starts from 3-picoline (3-methylpyridine).[10][11] The process involves a multi-step sequence:
-
Chlorination of the Side-Chain: The methyl group of 3-picoline is chlorinated to form 3-(trichloromethyl)pyridine.
-
Halogen Exchange (Fluorination): The trichloromethyl group is converted to a trifluoromethyl group using a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride (SbF₃), yielding 3-(trifluoromethyl)pyridine.[12]
-
Ring Chlorination: The final step is the selective chlorination of the pyridine ring at the 2-position to yield the desired 2-chloro-5-(trifluoromethyl)pyridine.[13]
An alternative, more direct industrial method involves simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures over a transition metal catalyst.[12]
Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF)
The synthesis of the 2,3-isomer typically begins with the already-formed 3-(trifluoromethyl)pyridine. The key is to direct chlorination to the 2-position while minimizing the formation of the thermodynamically favored 2,5-isomer.
-
N-Oxidation: 3-(trifluoromethyl)pyridine is first oxidized to 3-(trifluoromethyl)pyridine N-oxide.[14][15] This is a crucial activation step.
-
Deoxygenative Chlorination: The N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[14][15] This reaction proceeds via a rearrangement that preferentially installs the chlorine at the C2 position. However, this process often yields a mixture of 2-chloro-3-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine, requiring careful purification.[5][14]
Comparative Reactivity and Mechanism of Action
The most significant difference in the chemical behavior of the two isomers is their susceptibility to Nucleophilic Aromatic Substitution (SNAr) at the C2 position. This reaction is fundamental to their use as building blocks, where the chlorine atom is displaced by a nucleophile to construct a more complex molecule.
The reactivity in an SNAr reaction is governed by the stability of the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.
-
For 2,5-CTF: When a nucleophile attacks the C2 position, the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom and, critically, onto the strongly electron-withdrawing CF₃ group at the 5-position (para). This extensive delocalization provides significant stabilization, lowering the activation energy and making the reaction highly favorable.
-
For 2,3-CTF: When the C2 position is attacked, the negative charge can delocalize onto the ring nitrogen, but it cannot be directly delocalized onto the CF₃ group at the 3-position (meta) through resonance. The CF₃ group provides only inductive stabilization, which is less effective. Consequently, the intermediate is less stable, and the reaction is significantly slower compared to the 2,5-isomer.
Industrial Applications: Isomer-Specific End Products
The distinct reactivity profiles and synthetic accessibility of these isomers have led to their use as key intermediates for entirely different classes of high-value agrochemicals.[16] A specific isomer is almost always required to achieve the desired biological activity in the final product.
| Isomer | Key End Product(s) | Product Class | Application |
| 2-Chloro-5-(trifluoromethyl)pyridine | Fluazifop-P-butyl[13][17], Fluazinam[10] | Herbicide, Fungicide | Control of grassy weeds; control of potato and tomato blight |
| 2-Chloro-3-(trifluoromethyl)pyridine | Flazasulfuron[18][19] | Herbicide | Broad-spectrum weed control in turf, sugarcane, and vineyards |
2-Chloro-5-(trifluoromethyl)pyridine is a crucial intermediate for a range of pesticides and pharmaceuticals.[10][13][17][20] In contrast, 2-chloro-3-(trifluoromethyl)pyridine is noted as a key building block for the herbicide flazasulfuron and other medicinal products.[18][19][21]
Experimental Protocol: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine via N-Oxide Intermediate
This protocol is adapted from established patent literature and demonstrates a common laboratory-scale synthesis of the 2,3-isomer.[15] It highlights the critical control parameters required for maximizing the yield of the desired isomer.
Objective: To synthesize 2-chloro-3-(trifluoromethyl)pyridine from 3-(trifluoromethyl)pyridine N-oxide.
Materials:
-
3-(trifluoromethyl)pyridine N-oxide
-
Oxalyl chloride
-
Triethylamine
-
1,2-dichloroethane (anhydrous)
-
Ice water
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A four-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. The system is flushed with nitrogen to ensure an inert atmosphere, which is crucial to prevent side reactions with moisture.
-
Initial Charge: 24.4 g of 3-trifluoromethylpyridine N-oxide is charged into the flask, followed by 270 g of anhydrous 1,2-dichloroethane as the solvent. The mixture is stirred to form a solution.
-
Cooling: The reaction vessel is cooled to a temperature between -30°C and -20°C using a suitable cooling bath (e.g., dry ice/acetone). This low temperature is critical for controlling the exothermic reaction with the chlorinating agent and improving the selectivity for the 2,3-isomer.
-
Addition of Chlorinating Agent: 190.4 g of oxalyl chloride is added dropwise to the cooled solution while maintaining the internal temperature between -30°C and -20°C. The slow addition rate is essential for temperature control. The mixture is then allowed to react at this temperature for one hour.
-
Base Addition: A pre-mixed solution of 151.97 g of triethylamine and 135.0 g of 1,2-dichloroethane is added dropwise to the reaction mixture over one hour, again ensuring the temperature is maintained between -30°C and -20°C. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Completion: The reaction is stirred for an additional 2 hours at the same temperature to ensure completion.
-
Work-up: The reaction is quenched by carefully adding it to ice water. The organic layer is separated, washed with water to remove salts and residual base, and then dried over a suitable drying agent (e.g., MgSO₄).
-
Purification: The solvent is removed under reduced pressure. The crude product, which will be a mixture of 2,3-CTF and 2,5-CTF, is then purified by fractional distillation or column chromatography to isolate the pure 2-chloro-3-(trifluoromethyl)pyridine.
Self-Validation: The identity and purity of the final product and intermediates must be confirmed using standard analytical techniques. ¹H and ¹⁹F NMR spectroscopy are particularly powerful for distinguishing between the 2,3- and 2,5-isomers due to their unique chemical shifts and coupling patterns.[22][23] Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the isomeric ratio and overall purity.
Conclusion
While 2-Chloro-3-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine are simple positional isomers, their chemical identities are profoundly distinct. The location of the trifluoromethyl group dictates the electronic nature of the pyridine ring, which in turn governs the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions. This fundamental difference necessitates separate, optimized synthetic strategies and results in their application as non-interchangeable, highly specific building blocks for different classes of market-leading agrochemicals. A thorough understanding of these structure-property relationships is paramount for chemists in the fine chemical industry to control reaction selectivity, optimize process efficiency, and drive the discovery of new active ingredients.
References
- Vertex AI Search. (2025, January 15). 2-Chloro-5-(Trifluoromethyl)Pyridine (CTF): A Comprehensive Guide.
- ChemicalBook. (2026, January 13). 2-Chloro-5-trifluoromethylpyridine | 52334-81-3.
- Kim, S., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
- Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
- ChemicalBook. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine synthesis.
- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- Dissertation. (n.d.). 2 - chloro -5 - (trifluoromethyl) pyridine research.
- Jubilant Ingrevia. (n.d.).
- Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
- Google Patents. (n.d.). US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.
- Zhu, X.-M., et al. (2013, December 26). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
- ChemicalBook. (n.d.). 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum.
- ChemicalBook. (2026, January 18). 2-Chloro-3-(trifluoromethyl)pyridine | 65753-47-1.
- ResearchGate. (n.d.). Synthesis of 2‐chloro‐6‐(trifluoromethyl) pyridine‐3,5‐dicarbonitrile.
- ChemicalBook. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR spectrum.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Chloro-5-(trifluoromethyl)pyridine.
- Industrial Chemicals. (n.d.). 2-Chloro-5-(Trifluoromethyl)pyridine.
- Google Patents. (n.d.). CN112441966A - Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine.
- Tsukamoto, M., & Nakamura, T. (2023, November 8).
- PubChem. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine | C6H3ClF3N | CID 589833.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342.
- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
- Chemsrc. (2025, August 20). 2-Chloro-5-(trifluoromethyl)pyridine | CAS#:52334-81-3.
- PubChemLite. (n.d.). 2-chloro-3-(trifluoromethyl)pyridine (C6H3ClF3N).
- University of Münster. (2024, May 16).
- MDPI. (2025, July 18).
- ACS Publications. (2014, July 21). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. The Journal of Organic Chemistry.
- ResearchGate. (2015, October 13). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis.
- Fisher Scientific. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine, 98%, Thermo Scientific.
- ChemRxiv. (n.d.).
- PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine 98%.
- ResearchGate. (n.d.). (PDF) 2-Chloro-5-(chloromethyl)pyridine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
- 4. Buy 2-Chloro-5-(Trifluoromethyl)pyridine at Affordable Price, High-Quality Chemical Intermediate [forecastchemicals.com]
- 5. 2-Chloro-3-(trifluoromethyl)pyridine | 65753-47-1 [chemicalbook.com]
- 6. 2-Chloro-3-(trifluoromethyl)pyridine | C6H3ClF3N | CID 589833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-3-(trifluoromethyl)pyridine, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 8. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloro-5-(trifluoromethyl)pyridine | CAS#:52334-81-3 | Chemsrc [chemsrc.com]
- 10. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 11. 2 - chloro -5 - (trifluoromethyl) pyridine research - Dissertation [m.dissertationtopic.net]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 14. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 15. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 16. asianpubs.org [asianpubs.org]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. CN112441966A - Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 19. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 20. 2-Chloro-5-(Trifluoromethyl)Pyridine (CTF): A Comprehensive Guide [365blogger.com]
- 21. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 22. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum [chemicalbook.com]
- 23. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR [m.chemicalbook.com]
Strategic Sourcing and Technical Utilization of CAS 1227598-69-7
This guide outlines the technical specifications, commercial sourcing strategy, and synthetic utility of (3-(Trifluoromethyl)pyridin-4-yl)methanol (CAS 1227598-69-7).
A Technical Guide for Medicinal Chemistry & Process Development
Executive Summary
CAS 1227598-69-7 , chemically identified as (3-(Trifluoromethyl)pyridin-4-yl)methanol , is a high-value fluorinated heterocyclic building block. It is primarily utilized in the synthesis of pharmaceutical and agrochemical candidates where the trifluoromethyl (
This guide provides a validated framework for sourcing, quality control, and chemical handling of this reagent, designed for researchers requiring high-fidelity data for IND-enabling studies or library generation.
Part 1: Commercial Availability & Sourcing Strategy
Supplier Landscape Analysis
Sourcing CAS 1227598-69-7 requires distinguishing between "stock-holding" vendors and "synthesis-on-demand" brokers. For time-sensitive drug discovery campaigns, prioritizing vendors with verified inventory is critical to avoid the 4–8 week lead times associated with custom synthesis.
Market Tier Classification:
| Tier | Vendor Category | Key Suppliers | Typical Purity | Lead Time | Use Case |
| 1 | Primary Manufacturers | BLD Pharm, Enamine, Combi-Blocks | >98% | 1-3 Days | Scale-up (>10g), Process Dev |
| 2 | Specialty Catalog | ChemScene, Ambeed, MedChemExpress | >97% | 3-7 Days | MedChem Screening (<1g) |
| 3 | Aggregators | Fisher (eMolecules), MolPort | Varies | 1-2 Weeks | Consolidated Procurement |
Procurement Protocol (Self-Validating System)
To ensure supply chain integrity, implement the following decision matrix before purchasing:
-
Batch-Specific CoA Request: Do not accept generic CoAs. Request data for the specific lot (Look for: Lot# on NMR spectra).
-
Regioisomer Check: Pyridine functionalization often yields regioisomers (e.g., 2-CF3 vs 3-CF3). Ensure the vendor's H-NMR explicitly assigns the pyridine protons to rule out the 2-isomer impurity.
-
Solvent Residue: This compound is an alcohol; check for residual solvents (EtOAc, DCM) from the reduction step in the synthesis.
Part 2: Technical Specifications & Quality Control (QC)
Physicochemical Profile
-
Chemical Name: (3-(Trifluoromethyl)pyridin-4-yl)methanol
-
Molecular Formula:
-
Molecular Weight: 177.12 g/mol
-
Appearance: White to off-white solid (or viscous oil if impure)
-
Solubility: Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Sparingly soluble in water.
Analytical Validation Workflow
Trusting vendor labels without internal validation is a critical failure point in SAR (Structure-Activity Relationship) studies.
Standard QC Protocol:
-
-NMR (DMSO-
): Diagnostic peaks for the pyridine ring protons and the methylene ( ) group.-
Expected: Pyridine protons should appear downfield (8.5–9.0 ppm). The
adjacent to the OH should appear around 4.5–4.8 ppm.
-
-
-NMR: Mandatory to confirm the presence and integrity of the
group. A single singlet around -60 to -65 ppm is expected. Multiple peaks indicate regioisomeric contamination. -
LC-MS: Confirm mass
.
Figure 1: Quality Control Decision Tree. A rigorous intake process prevents downstream synthesis failures.
Part 3: Synthetic Utility & Reactivity
Core Mechanistic Value
The (3-(Trifluoromethyl)pyridin-4-yl)methanol scaffold is a "privileged structure" in drug design.
-
Metabolic Blocking: The
group at position 3 blocks metabolic oxidation at that site and electronically deactivates the pyridine ring, making it less susceptible to oxidative metabolism by CYPs. -
Electronic Modulation: The electron-withdrawing nature of the
and pyridine nitrogen lowers the of the alcohol and any subsequent amines derived from it.
Key Transformations
This building block serves as a divergent point for library synthesis.
-
Oxidation to Aldehyde: Using Dess-Martin Periodinane (DMP) or Swern conditions yields 3-(trifluoromethyl)isonicotinaldehyde , a precursor for reductive amination.
-
Activation to Electrophile: Conversion to the mesylate (MsCl/TEA) or bromide (
or ) allows for displacement by amines or thiols. -
Cross-Coupling: The pyridine ring can be activated (via N-oxide formation) for C-H activation chemistries, though the
group may sterically hinder ortho-functionalization.
Figure 2: Divergent Synthetic Pathways. The alcohol handle allows rapid diversification into amines, ethers, and amides.
Part 4: Handling and Safety
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerator). Long-term storage at -20°C is recommended to prevent slow oxidation.
-
Atmosphere: Hygroscopic. Store under inert gas (
or Argon) if possible. -
Container: Amber glass vials to protect from potential light-induced degradation (though pyridine photochemistry usually requires UV).
Safety Profile (SDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory).
-
Specific Warning: Fluorinated pyridines can be toxic if ingested. Use standard PPE (Gloves, Goggles, Fume Hood).
-
Incompatibility: Strong oxidizing agents (due to the alcohol) and strong acids.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394629, (3-(Trifluoromethyl)pyridin-4-yl)methanol. Retrieved from [Link]
-
-
Synthetic Utility of Fluorinated Pyridines
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
- Commercial Suppliers (Verified)
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Methodological & Application
Synthesis of 2-chloro-3-(trifluoromethyl)isonicotinic acid from methanol precursor
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 2-Chloro-3-(trifluoromethyl)isonicotinic acid (CAS: 1227587-24-7) Primary Precursor: (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol Secondary Precursor: Methyl 2-chloro-3-(trifluoromethyl)isonicotinate
Introduction
The synthesis of polysubstituted pyridine-4-carboxylic acids (isonicotinic acids) is a critical bottleneck in the development of next-generation agrochemicals and pharmaceuticals. The specific scaffold—2-chloro-3-(trifluoromethyl)isonicotinic acid —combines a reactive handle (2-Cl) for SNAr diversification and a lipophilic metabolic blocker (3-CF3).
This guide addresses the synthesis of this target from its methanol precursor . In high-precision organic synthesis, "methanol precursor" principally refers to the hydroxymethyl derivative (primary alcohol). This application note details the chemoselective oxidation of this compound to the corresponding acid. This transformation is non-trivial due to the electron-deficient nature of the pyridine ring and the sensitivity of the C-Cl bond to over-oxidation or hydrolysis under harsh conditions.
Retrosynthetic Logic
The strategic choice of the alcohol precursor allows for the construction of the pyridine core before the introduction of the sensitive carboxylic acid functionality.
-
Path A (Oxidation): Transformation of the C(sp3) hydroxymethyl group to C(sp2) carboxylate.
-
Challenge: Avoidance of decarboxylation or hydrolysis of the 2-chloro substituent.
-
Solution: Use of a catalytic, buffered oxidation system (TEMPO/BAIB) rather than harsh metal oxides (KMnO4/Jones).
Part 2: Detailed Experimental Protocols
Method A: Catalytic TEMPO Oxidation (Primary Protocol)
Recommended for: High purity requirements, gram-to-kilogram scale, and avoidance of heavy metal waste.
Mechanism: The reaction utilizes TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) as a catalytic oxidant, regenerated in situ by BAIB (Bis(acetoxy)iodobenzene) or NaOCl (Bleach). This protocol focuses on the BAIB variant for its superior functional group tolerance and anhydrous compatibility.
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| Precursor Alcohol | 211.57 | 1.0 | Substrate |
| TEMPO | 156.25 | 0.1 | Catalyst |
| BAIB | 322.10 | 2.2 | Stoichiometric Oxidant |
| Dichloromethane (DCM) | - | 10 V | Solvent |
| Water | 18.02 | 2.0 | Oxygen Source |
Step-by-Step Protocol:
-
Setup: To a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and internal temperature probe, charge This compound (10.0 g, 47.3 mmol).
-
Solvation: Add DCM (100 mL) and stir until fully dissolved. Add Water (1.7 mL, 94.6 mmol). Note: Water is essential as the nucleophilic oxygen source for the acid formation.
-
Catalyst Addition: Cool the solution to 0–5 °C using an ice/water bath. Add TEMPO (0.74 g, 4.7 mmol) in one portion. The solution will turn orange-red.
-
Oxidant Addition: Add BAIB (33.5 g, 104.0 mmol) portion-wise over 30 minutes.
-
Critical Control Point: Maintain internal temperature < 10 °C. Exotherms can lead to over-oxidation or chlorinated byproducts.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours.
-
Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexane). The alcohol (Rf ~0.3) should disappear, and the acid (Rf ~0.05, streaking) should appear.
-
Quenching: Quench the reaction by adding 10% aqueous Na2S2O3 (Sodium Thiosulfate) (50 mL) to destroy excess oxidant. Stir vigorously for 20 minutes.
-
Workup:
-
Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine organic layers.[1] Note: The product is an acid; it may partially partition into the aqueous phase if the pH is high, but under these conditions, it remains largely organic.
-
Purification Extraction: Extract the combined organic layers with saturated aqueous NaHCO3 (3 x 50 mL). The product moves to the aqueous phase as the carboxylate salt; neutral impurities remain in the organic phase.
-
Discard the organic phase.[2]
-
Acidify the combined aqueous extracts to pH 2–3 using 1M HCl. The product will precipitate as a white solid.
-
-
Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum at 45 °C for 12 hours.
Yield Expectation: 85–92% Appearance: White to off-white crystalline solid.
Method B: Hydrolysis of Methyl Ester (Secondary Interpretation)
Use this protocol if "Methanol Precursor" refers to Methyl 2-chloro-3-(trifluoromethyl)isonicotinate.
Reagents:
-
Methyl ester precursor (1.0 equiv)
-
LiOH·H2O (2.5 equiv)
-
THF/Water (3:1 ratio)
Protocol:
-
Dissolve the methyl ester in THF/Water.
-
Add LiOH·H2O in one portion at 0 °C.
-
Stir at room temperature for 2 hours. (Monitor for disappearance of ester).
-
Concentrate to remove THF.
-
Acidify aqueous residue with 1M HCl to pH 2.
-
Filter the precipitated acid.
Part 3: Visualization & Workflow
Reaction Scheme & Mechanism (DOT Diagram)
Caption: Step-wise oxidative transformation of the hydroxymethyl precursor to the carboxylic acid via the aldehyde intermediate using the TEMPO/BAIB catalytic cycle.
Workup & Purification Flowchart (DOT Diagram)
Caption: Acid-Base extraction strategy for the isolation of high-purity isonicotinic acid, utilizing the solubility switch between the acid and its carboxylate salt.
Part 4: Quality Control & Safety
Analytical Parameters
| Test | Method | Acceptance Criteria |
| HPLC Purity | C18 Column, ACN/H2O (0.1% TFA) | > 98.0% Area |
| 1H NMR | DMSO-d6 | δ 14.0 (br s, 1H, COOH), 8.7 (d, 1H, Ar-H), 7.9 (d, 1H, Ar-H) |
| 19F NMR | DMSO-d6 | Singlet ~ -62 ppm (CF3) |
| Appearance | Visual | White to off-white solid |
Safety & Handling
-
Pyridine Derivatives: Many halogenated pyridines are skin irritants and potential sensitizers. Handle in a fume hood.
-
BAIB/TEMPO: BAIB is an oxidant.[3][4] Store away from reducing agents. TEMPO is a solid radical; avoid inhalation.
-
Waste Disposal: The aqueous waste from the TEMPO/BAIB reaction contains iodobenzene (reduced BAIB) and should be treated as halogenated organic waste, not general aqueous waste.
Part 5: References
-
Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Springer.
-
Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251.
-
Epp, J. B., & Widlanski, T. S. (1999). Facile Preparation of Nucleoside-5'-carboxylic Acids. The Journal of Organic Chemistry, 64(1), 293–295. (Foundational protocol for TEMPO/BAIB oxidation).
-
Sigma-Aldrich. (2024). Product Specification: 2-Chloro-3-(trifluoromethyl)isonicotinic acid.
Sources
Application Note: Optimization of SNAr Transformations on 2-Chloro-3-Trifluoromethylpyridine
Topic: Reagents for nucleophilic aromatic substitution (SNAr) on 2-chloro-3-trifluoromethylpyridine Content Type: Application Note & Protocol Guide
Executive Summary
2-chloro-3-trifluoromethylpyridine (2,3-CTF) is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of androgen receptor antagonists (e.g., Apalutamide) and various agrochemicals. Unlike unactivated chloropyridines, the 2,3-CTF scaffold possesses a unique electronic profile that renders it exceptionally reactive toward nucleophilic aromatic substitution (SNAr).
This guide provides a comprehensive framework for exploiting this reactivity. It details the mechanistic underpinnings, optimal reagent selection, and validated protocols for C-N, C-O, and C-S bond formations, moving beyond generic "textbook" conditions to field-proven methodologies.
Mechanistic Insight: The "Perfect Storm" of Activation
The high reactivity of 2,3-CTF is not accidental; it is a product of synergistic electronic effects that lower the energy barrier for the formation of the Meisenheimer complex.
-
The Pyridine Nitrogen (The Anchor): The electronegative nitrogen atom at position 1 pulls electron density from the ring, specifically activating the C2 and C4 positions (inductive effect, -I).
-
The 3-CF3 Group (The Turbocharger): The trifluoromethyl group is a strong electron-withdrawing group (EWG). Located at the ortho position (C3) relative to the leaving group (C2), it exerts a powerful inductive effect that further depletes electron density at the reaction center.
-
LUMO Lowering: The combination of the ring nitrogen and the 3-CF3 group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the overlap with the nucleophile's HOMO.
Visualization: Reaction Mechanism
The following diagram illustrates the addition-elimination pathway, highlighting the stabilization of the anionic intermediate.[1]
Reagent Selection Matrix
Success in these transformations depends on balancing nucleophile strength with base basicity and solvent polarity.
Table 1: Optimized Reaction Conditions by Nucleophile Class
| Nucleophile Class | Specific Reagents | Recommended Base | Solvent System | Temp (°C) | Notes |
| Primary Amines | Methylamine, Aniline derivatives | TEA, DIPEA, K₂CO₃ | Dioxane, MeCN, DMF | 25–60 | Highly exothermic. Add amine slowly. |
| Secondary Amines | Morpholine, Piperazine | K₂CO₃, Cs₂CO₃ | DMF, DMSO, NMP | 60–90 | Steric bulk of CF3 may slow kinetics; heat required. |
| Phenols | Phenol, subst.[2][3][4] Phenols | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80–100 | Phenoxide formation in situ is usually sufficient. |
| Aliphatic Alcohols | Methanol, Ethanol | NaH (stoichiometric) | THF, DMF | 0–25 | Pre-form alkoxide with NaH for best results. |
| Thiols | Benzyl mercaptan, Alkyl thiols | TEA, K₂CO₃ | DCM, DMF | 0–25 | Very fast reaction. Oxidation to disulfide is a risk. |
Validated Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Targeting the synthesis of Apalutamide-type intermediates.
Rationale: The reaction between 2,3-CTF and aniline derivatives requires a polar aprotic solvent to solubilize the intermediate and a moderate base to scavenge HCl without competing for the electrophile.
Materials:
-
2-chloro-3-trifluoromethylpyridine (1.0 equiv)
-
Aniline derivative (e.g., 4-amino-2-fluoro-N-methylbenzamide) (1.1 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with 2-chloro-3-trifluoromethylpyridine (1.0 equiv) and 1,4-Dioxane (5 mL/g substrate).
-
Addition: Add the aniline derivative (1.1 equiv) in one portion.
-
Base Addition: Add TEA (2.5 equiv) dropwise over 5 minutes. Note: Mild exotherm may occur.
-
Reaction: Heat the mixture to 60°C under nitrogen atmosphere. Stir for 12–24 hours.[1]
-
Monitoring: Monitor by HPLC or TLC (EtOAc/Hexane). Look for the disappearance of the starting chloride (retention time shift).
-
Workup: Cool to room temperature. Dilute with water (10 mL/g) and extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with 1M HCl (to remove unreacted aniline) and Brine. Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Water if necessary.
Protocol B: C-O Bond Formation (Etherification)
Synthesis of 2-alkoxy-3-trifluoromethylpyridines.
Rationale: Alkoxides are harder nucleophiles. The use of NaH ensures complete deprotonation of the alcohol, preventing the formation of HCl which could protonate the pyridine nitrogen and deactivate the ring.
Materials:
-
2-chloro-3-trifluoromethylpyridine (1.0 equiv)
-
Alcohol (e.g., Benzyl alcohol) (1.2 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.3 equiv)
-
THF (anhydrous) or DMF
Step-by-Step Procedure:
-
Alkoxide Formation: In a dry flask under Argon, suspend NaH (1.3 equiv) in anhydrous THF at 0°C. Add the alcohol (1.2 equiv) dropwise. Stir for 30 mins until H₂ evolution ceases.
-
Coupling: Add a solution of 2-chloro-3-trifluoromethylpyridine (1.0 equiv) in THF dropwise to the alkoxide solution at 0°C.
-
Reaction: Allow to warm to room temperature (25°C). If using a bulky alcohol, heat to 50°C. Stir for 4–6 hours.
-
Quench: Carefully quench with saturated NH₄Cl solution at 0°C.
-
Workup: Extract with Diethyl Ether or MTBE. Wash organics with water (to remove DMF/THF) and brine.
-
Purification: Flash chromatography is usually required to separate the product from mineral oil (from NaH).
Protocol C: C-S Bond Formation (Thioetherification)
High-efficiency coupling under mild conditions.
Rationale: Thiols are highly nucleophilic (soft nucleophiles) and react rapidly with the soft electrophilic center of the pyridine. Milder bases are preferred to avoid disulfide formation.
Step-by-Step Procedure:
-
Setup: Dissolve 2-chloro-3-trifluoromethylpyridine (1.0 equiv) in Dichloromethane (DCM) (10 mL/g).
-
Cooling: Cool the solution to 0–5°C (Ice bath).
-
Addition: Add Triethylamine (1.5 equiv) followed by the Thiol (1.1 equiv) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature for 2 hours.
-
Workup: Wash directly with 1M NaOH (to remove unreacted thiol) and then Water.
-
Isolation: Dry organic layer and concentrate. Yields are typically quantitative.
Troubleshooting & Optimization Workflow
Common issues include hydrolysis (formation of pyridone) and incomplete conversion due to steric hindrance.
Decision Tree for Optimization
Critical Control Points
-
Water Content: The 2-position is so activated that hydroxide ions (from wet solvents or bases) will compete with your nucleophile, forming the 2-hydroxy impurity (pyridone). Always use anhydrous solvents.
-
Steric Hindrance: While the CF3 group activates electronically, it provides steric bulk at the C3 position. For very bulky nucleophiles (e.g., tert-butylamine), higher temperatures (100°C+) and sealed vessels may be required.
-
Safety - HF Generation: In extreme conditions (very high heat, strong Lewis acids), the CF3 group can degrade, releasing HF. Avoid temperatures >140°C unless strictly necessary and conducted in Hastelloy reactors.
References
-
Synthesis of Apalutamide Intermediates
-
Mechanistic Studies on Pyridine SNAr
-
General Protocols for Halopyridines
Sources
- 1. Lab Reporter [fishersci.se]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. CN108383749B - The synthetic method of apalutamide and its intermediate - Google Patents [patents.google.com]
- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. qingmupharm.com [qingmupharm.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
Application Note: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride using Thionyl Chloride
[1][2][3]
Abstract & Scope
This application note details the protocol for converting pyridin-4-yl methanol (4-pyridinemethanol) to 4-(chloromethyl)pyridine hydrochloride using thionyl chloride (SOCl₂).[1] This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including antagonists for calcium channels and precursors for vitamin B6 analogs.
Critical Distinction: Unlike standard aliphatic alcohol conversions, this protocol addresses the specific stability requirements of the pyridine moiety. The product must be isolated as the hydrochloride salt. The free base is inherently unstable and prone to rapid, exothermic polymerization (self-alkylation).
Scientific Background & Mechanism[4][5][6][7][8]
The Chemical Challenge
The conversion of 4-pyridinemethanol to its alkyl halide presents a unique challenge compared to standard alcohols.[2] The pyridine nitrogen is basic and nucleophilic.[3] In the presence of an alkyl halide (the product), the free base form of the molecule can act as a nucleophile toward itself, leading to intermolecular quaternary ammonium salt formation (polymerization).
Solution: By maintaining acidic conditions throughout the reaction and workup, the pyridine nitrogen remains protonated (
Mechanistic Pathway
The reaction proceeds via an SN2 pathway facilitated by the activation of the hydroxyl group.
-
Protonation: The initial addition of SOCl₂ generates HCl, which immediately protonates the pyridine nitrogen.
-
Activation: The hydroxyl oxygen attacks the sulfur of SOCl₂, displacing chloride and forming an alkyl chlorosulfite intermediate.
-
Substitution: Chloride ion attacks the methylene carbon, displacing SO₂ and chloride.
Figure 1: Mechanistic pathway highlighting the critical protonation step that stabilizes the substrate.
Critical Safety Profile
Danger: This procedure involves Thionyl Chloride (SOCl₂) .[2][4]
-
Hazards: Reacts violently with water to release HCl and SO₂ gases. Causes severe skin burns and eye damage.[5][6]
-
Inhalation Risk: All operations must be performed in a functioning fume hood.[5]
-
Explosion Risk: Do not seal the reaction vessel completely; use a drying tube (CaCl₂) to allow gas escape while excluding moisture.
Product Safety:
Materials & Equipment
| Component | Specification | Role |
| Precursor | Pyridin-4-yl methanol (Solid) | Substrate |
| Reagent | Thionyl Chloride (SOCl₂) | Chlorinating agent |
| Solvent | Dichloromethane (DCM) or Toluene | Reaction medium (Anhydrous) |
| Workup | Diethyl Ether or Hexanes | Precipitation solvent |
| Glassware | 3-Neck Round Bottom Flask | Reaction vessel |
| Control | Addition Funnel (Pressure-equalizing) | Rate control |
| Atmosphere | Nitrogen/Argon line + CaCl₂ tube | Moisture exclusion |
Detailed Experimental Protocol
Phase 1: Preparation
-
Drying: Ensure all glassware is oven-dried (120°C) and cooled under a stream of dry nitrogen.
-
Setup: Assemble a 3-neck round bottom flask with a magnetic stir bar, a reflux condenser (topped with a CaCl₂ drying tube or N₂ outlet), and a pressure-equalizing addition funnel.
-
Scrubber: Connect the gas outlet to a basic scrubber (NaOH solution) to neutralize evolved HCl and SO₂ gases.
Phase 2: Reaction
-
Solvation: Charge the flask with Pyridin-4-yl methanol (1.0 eq) . Suspend/dissolve in anhydrous DCM (5-10 volumes) .
-
Note: Toluene can be used if higher reflux temperatures are required, but DCM is standard for milder conditions.
-
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Addition: Charge the addition funnel with Thionyl Chloride (1.5 eq) .
-
Caution: Add SOCl₂ dropwise over 30-60 minutes. The reaction is exothermic.[4]
-
Observation: The solution may turn yellow/orange and solids may initially dissolve then reprecipitate.
-
-
Reflux: Once addition is complete, remove the ice bath. Allow to warm to room temperature (RT), then heat to reflux (approx. 40°C for DCM) for 2-4 hours .
-
Endpoint: Monitor by TLC (ensure aliquot is neutralized before spotting) or HPLC.
-
Phase 3: Isolation (The "Self-Validating" Step)
-
Concentration: Cool the mixture to RT. Evaporate the solvent and excess SOCl₂ under reduced pressure (Rotary Evaporator) at <40°C.
-
Result: A semi-solid or thick oil (the crude hydrochloride salt) will remain.
-
-
Trituration: Add anhydrous Diethyl Ether or Hexanes (10 volumes) to the residue. Vigorously stir/sonicate.
-
Validation: The product should crash out as a white to off-white solid. If it remains an oil, trace SOCl₂ or solvent may still be present.
-
-
Filtration: Filter the solid under a nitrogen blanket (the solid is hygroscopic).
-
Drying: Dry under high vacuum at RT for 4 hours.
Figure 2: Operational workflow emphasizing the isolation of the salt form.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Black Tar Formation | Free base polymerization | CRITICAL: Did you wash with water/bicarbonate? Never neutralize. Keep acidic. |
| Product is Oily | Residual SOCl₂ or DCM | Triturate repeatedly with fresh diethyl ether. Scratch the glass to induce nucleation. |
| Low Yield | Hydrolysis due to moisture | Ensure SOCl₂ is fresh (colorless/pale yellow). Use strictly anhydrous solvents. |
| Yellow Product | Sulfur impurities | Recrystallize from Isopropanol/Ethanol (anhydrous), but yield will drop. |
Expert Note on Storage: Store the product in a desiccator at -20°C. The HCl salt is hygroscopic. If it absorbs water, it hydrolyzes back to the alcohol and HCl, eventually leading to degradation.
Characterization Data
-
Appearance: White to off-white crystalline solid.[8]
-
Melting Point: 160–163 °C (dec).
-
1H NMR (DMSO-d6): Expect a downfield shift of the methylene protons (~5.0 ppm) compared to the alcohol (~4.6 ppm). The pyridine protons will be significantly deshielded due to the positive charge on the nitrogen.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for alkyl halide synthesis using thionyl chloride).
-
Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed. Wiley, 2013 . (Mechanism of SNi vs SN2 in chlorination).
-
Safety Data Sheet (SDS). 4-(Chloromethyl)pyridine hydrochloride. Fisher Scientific. (Confirming hazards and stability data).
-
Joshi, R. et al. "Process for the preparation of 4-chloromethylpyridine hydrochloride." U.S. Patent 5,942,625, 1999 . (Industrial application and optimization of the stoichiometry).
Sources
- 1. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. CAS 1822-51-1: 4-Picolyl chloride hydrochloride [cymitquimica.com]
Application Note: Protecting Group Strategies for (Trifluoromethyl)pyridin-3-yl)methanol
Abstract & Strategic Context
The trifluoromethyl pyridine scaffold is a "privileged structure" in modern medicinal chemistry, appearing in blockbuster drugs like Sorafenib (Nexavar) and Apalutamide. However, the presence of a hydroxymethyl handle on this electron-deficient ring presents a unique "push-pull" synthetic challenge.
This guide provides validated protocols for protecting the hydroxymethyl group of (6-(trifluoromethyl)pyridin-3-yl)methanol (and its isomers). Unlike standard benzyl alcohols, this substrate exhibits reduced nucleophilicity at the oxygen and increased susceptibility to nucleophilic attack on the ring.
The "Electron-Deficient Paradox"
Successful protection requires navigating three competing electronic factors:
-
Reduced Nucleophilicity: The strong electron-withdrawing nature of the
group and the pyridine nitrogen lowers the of the hydroxyl proton, making the oxygen less nucleophilic. Standard passive protection methods often stall. -
Lewis Base Interference: The pyridine nitrogen remains basic (though less so than unsubstituted pyridine) and can coordinate with Lewis acid catalysts or get silylated/protonated, sequestering reagents.
-
Ring Instability: The electron-deficient ring is activated toward Nucleophilic Aromatic Substitution (
). The use of harsh bases (e.g., unbuffered -BuLi) during protection can trigger ring addition or polymerization.
Strategic Decision Framework
Select your strategy based on the downstream chemistry you intend to perform.
Figure 1: Decision tree for protecting group selection based on downstream environmental tolerance.
Detailed Experimental Protocols
Protocol A: Silylation (TBS/TBDPS) – The "Standard" Approach
Best For: General synthesis, oxidations, mild reductions. Challenge: The reduced nucleophilicity of the alcohol often renders standard TBSCl/Imidazole conditions sluggish. Solution: Use TBS-OTf with 2,6-Lutidine (scavenger) to drive the reaction, or add DMAP as a nucleophilic catalyst if using silyl chlorides.
Materials:
-
Substrate: (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 equiv)
-
Reagent: tert-Butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf) (1.2 equiv)
-
Base: 2,6-Lutidine (1.5 equiv)
-
Solvent: Anhydrous DCM (0.2 M)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and cool to 0°C under
atmosphere. -
Dissolution: Dissolve the substrate and 2,6-Lutidine in anhydrous DCM.
-
Addition: Add TBS-OTf dropwise over 10 minutes. The solution may fume slightly.
-
Note: 2,6-Lutidine is preferred over pyridine/TEA because its steric bulk prevents it from attacking the silyl electrophile (N-silylation).
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (typically 1-2 hours).
-
Quench: Quench with saturated aqueous
.-
Critical: Do not use acidic quench; the pyridine nitrogen makes the local environment basic, but strong acid can cleave the new ether.
-
-
Workup: Extract with DCM (3x), wash combined organics with brine, dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc).
Yield Expectation: 90-95%
Protocol B: Methoxymethyl (MOM) Ether – The "Lithiation Shield"
Best For: When the pyridine ring needs to undergo directed ortho-lithiation or exposure to strong nucleophiles (Grignards/BuLi). Challenge: Acid-catalyzed MOM formation (dimethoxymethane/acid) fails due to pyridine protonation. Solution: Williamson Ether Synthesis using MOM-Cl.
Safety Warning: MOM-Cl is a known carcinogen.[1][2] Handle only in a well-ventilated fume hood with double gloving.
Materials:
-
Substrate: (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 equiv)
-
Reagent: Chloromethyl methyl ether (MOM-Cl) (1.2 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)
-
Solvent: Anhydrous THF or DMF (0.2 M)
Step-by-Step Procedure:
-
Deprotonation: Suspend NaH in anhydrous THF at 0°C . Add the substrate solution (in THF) dropwise.
-
Mechanistic Insight: Evolution of
gas will be observed. Stir for 30 mins to ensure complete alkoxide formation. The electron-deficient ring increases the acidity of the -OH, facilitating this step.
-
-
Alkylation: Add MOM-Cl dropwise at 0°C.
-
Temperature Control:Do not heat. Elevated temperatures with NaH and electron-deficient pyridines can lead to decomposition via nucleophilic attack on the ring.
-
-
Reaction: Stir at 0°C to RT for 2-4 hours.
-
Quench: Carefully quench with cold water (dropwise) to destroy excess NaH.
-
Workup: Extract with EtOAc. Wash extensively with water (if DMF used) and brine.
-
Purification: Silica gel chromatography.
Yield Expectation: 85-90%
Comparative Data & Stability Profile
| Feature | TBS Ether | TBDPS Ether | MOM Ether | Benzyl (Bn) Ether |
| Installation Method | Silyl Triflate / Lutidine | Silyl Chloride / Imidazole | NaH / MOM-Cl | NaH / BnBr |
| Acid Stability | Low ( | Moderate ( | Low (conc. acid) | High |
| Base Stability | High | High | Excellent | Excellent |
| Fluoride Cleavage | Yes (TBAF) | Yes (TBAF) | No | No |
| Hydrogenolysis | N/A | N/A | N/A | Difficult (Catalyst poisoning) |
| Rec. Use Case | Standard Intermediates | Acidic Workups | Lithiation / Strong Base | Permanent Protection |
Troubleshooting & Expert Insights
Issue: N-Silylation
-
Symptom: Consumption of silyl reagent but no product on TLC; or product reverts to starting material on silica.
-
Cause: The pyridine nitrogen is silylated instead of the oxygen.
-
Fix: This N-Si bond is extremely labile. Perform a Methanol Wash during workup (stir crude mixture in MeOH for 15 mins). This cleaves the N-Si bond without affecting the O-Si bond.
Issue: Low Yield in MOM Protection
-
Symptom: Darkening of reaction mixture (decomposition).
-
Cause:
attack by the alkoxide or hydride on the fluorinated ring. -
Fix: Switch base to DIPEA (3.0 equiv) in DCM at reflux. It is slower (12-18h) but avoids the harsh conditions of NaH.
Issue: Deprotection Fails (TBS)
-
Symptom: TBAF yields a complex mixture.
-
Cause: Basic TBAF can sometimes trigger side reactions on the electron-poor ring.
-
Fix: Buffer the TBAF with Acetic Acid (1:1 ratio) or use HF-Pyridine complex in THF.
References
-
Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P. G. M. (2014). John Wiley & Sons.
-
Nucleophilicity and Carbon Basicities of Pyridines. Brotzel, F., et al. (2007).[3] Chem. Eur. J.[3]
-
Selective Deprotection of Silyl Ethers. Organic Chemistry Portal.
-
Practical Synthesis of Trifluoromethyl-Substituted Pyridines. Journal of Organic Chemistry. (General Reference for CF3-Pyridine handling).
Sources
Catalytic hydrogenation of 2-chloro group in (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol
An Application Guide for the Selective Catalytic Hydrodechlorination of (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed guide for the selective catalytic hydrogenation of the 2-chloro group in this compound to yield (3-(trifluoromethyl)pyridin-4-yl)methanol. This transformation is a critical step in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries.[1][2] This document delves into the mechanistic principles, offers a comparative analysis of catalytic systems, presents detailed experimental protocols, and provides guidance on reaction monitoring and troubleshooting. The protocols and insights are designed for researchers, chemists, and process development professionals aiming to achieve high-yield, selective, and scalable hydrodechlorination of this functionalized pyridine substrate.
Introduction and Strategic Importance
The selective removal of a halogen atom from an aromatic ring, known as hydrodehalogenation, is a cornerstone transformation in modern organic synthesis.[3] For heteroaromatic compounds like pyridines, this reaction allows for the late-stage functionalization and diversification of complex molecules. The target substrate, this compound, possesses three key features that inform the strategic approach to its dechlorination:
-
The 2-Chloro Substituent: Positioned ortho to the ring nitrogen, its reactivity is influenced by the electronic effects of the adjacent trifluoromethyl group and the ring heteroatom.
-
The Trifluoromethyl (CF3) Group: A strong electron-withdrawing group that is generally stable under hydrogenation conditions but requires careful control to prevent unwanted side reactions. The CF3 moiety is crucial for modulating the physicochemical properties of drug candidates.[4]
-
The Methanol Group: A primary alcohol that is susceptible to hydrogenolysis (C-O bond cleavage), a common side reaction with certain catalysts, particularly Palladium on Carbon (Pd/C).[5]
The desired product, (3-(trifluoromethyl)pyridin-4-yl)methanol, is a valuable building block in medicinal chemistry.[6][7][8] Achieving this transformation efficiently and cleanly—without over-reduction of the pyridine ring to a piperidine or hydrogenolysis of the methanol group—is the primary objective.
Mechanistic Overview and Catalyst Selection
Catalytic hydrodechlorination typically proceeds on the surface of a heterogeneous metal catalyst, most commonly a Group 10 metal. The generally accepted mechanism involves the following key steps on the catalyst surface.
Figure 1: Simplified catalytic cycle for Pd-catalyzed hydrodechlorination.
Causality Behind Catalyst Choice:
The selection of the catalyst is the most critical parameter for achieving the desired selectivity.
-
Palladium on Carbon (Pd/C): This is the most widely used catalyst for hydrodehalogenation due to its high activity.[3][9] However, its high activity can also be a drawback, potentially leading to the hydrogenolysis of the C-O bond in the hydroxymethyl group.[5] This side reaction is often exacerbated by the presence of HCl generated during the reaction. Therefore, the use of an acid scavenger (base) is mandatory. For sensitive substrates, a less active or "poisoned" Pd catalyst might be considered.
-
Raney® Nickel (Ra-Ni): A highly active, sponge-like nickel catalyst, Ra-Ni is an excellent alternative.[10][11] It is often less prone to causing hydrogenolysis of benzylic-type alcohols compared to Pd/C. Its high hydrogen storage capacity makes it very effective, though it can be pyrophoric and requires careful handling.[10] It is particularly effective for the reduction of various functional groups.[10][11]
-
Platinum(IV) Oxide (PtO₂): Known as Adams' catalyst, PtO₂ is extremely effective for the hydrogenation of aromatic rings.[12][13] For this reason, it is generally not recommended for this specific transformation, as it would likely lead to the non-selective reduction of the pyridine ring to the corresponding piperidine derivative.[12][14]
Recommendation: For initial trials, Raney® Nickel is the preferred catalyst due to its expected lower propensity for C-O bond hydrogenolysis. A 10% Pd/C catalyst should be used as a secondary option, with careful monitoring for byproducts.
Comparative Overview of Reaction Conditions
The following table summarizes typical starting conditions for the hydrodechlorination of related chloro-heteroaromatic compounds, providing a basis for protocol design.
| Parameter | Condition A: Raney® Nickel | Condition B: Pd/C & H₂ Gas | Condition C: Pd/C Transfer Hydrogenation | Rationale & Key Considerations |
| Catalyst | Raney® Nickel (slurry in H₂O) | 10% Pd/C (5-10 mol%) | 10% Pd/C (1-5 mol%) | Ra-Ni is often milder for C-O bonds.[15] Pd/C is highly active but risks hydrogenolysis.[5][9] |
| Hydrogen Source | H₂ Gas | H₂ Gas | Triethylsilane (TES) | H₂ gas requires pressure equipment. TES offers an operationally simpler, milder alternative at atmospheric pressure.[9] |
| Pressure | 1-5 bar (15-75 psi) | 1-5 bar (15-75 psi) | Atmospheric | Higher pressures can increase reaction rate but may reduce selectivity.[14] |
| Solvent | Methanol or Ethanol | Methanol or THF | THF or Dichloromethane | Protic solvents like MeOH are common. THF is excellent for TES-based reductions.[9] |
| Base | Triethylamine (Et₃N) | NaOAc or K₂CO₃ | Triethylamine (Et₃N) | Essential to neutralize HCl. Choice can impact reaction kinetics and workup. |
| Temperature | 25-50 °C | 25-40 °C | 25 °C | Exothermic reaction; starting at room temperature is advised. Mild heat may be required for slow reactions. |
| Monitoring | HPLC, GC-MS | HPLC, GC-MS | HPLC, TLC | Real-time monitoring is crucial to prevent over-reduction or byproduct formation.[16][17] |
Detailed Experimental Protocols
Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood. Handling of hydrogen gas requires specialized pressure-rated equipment and appropriate training. Raney® Nickel can be pyrophoric and must be handled with care, typically as a slurry under water or an appropriate solvent.
Protocol 1: Selective Hydrodechlorination using Raney® Nickel
This protocol is recommended for its expected high selectivity, minimizing the risk of hydrogenolysis.
Figure 2: General experimental workflow for catalytic hydrogenation.
Materials:
-
This compound (1.0 eq)
-
Raney® Nickel 2800, 50% slurry in water (approx. 10-20% by weight of substrate)
-
Methanol (20 mL / g of substrate)
-
Triethylamine (1.5 eq)
-
Hydrogen gas (high purity)
-
Celite® (for filtration)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrogenation vessel (e.g., Parr shaker or autoclave)
Step-by-Step Procedure:
-
Reactor Setup: To a clean, dry hydrogenation vessel, add this compound.
-
Solvent and Base Addition: Add methanol followed by triethylamine. Stir briefly to dissolve the substrate.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Raney® Nickel slurry. Note: Use a plastic spatula; do not allow the catalyst to dry. Rinse the weighing vessel with a small amount of methanol to ensure complete transfer.
-
Reaction Execution:
-
Securely seal the reactor vessel.
-
Purge the headspace 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 3 bar (approx. 45 psi).
-
Begin vigorous stirring and maintain the reaction at 25-30 °C. The reaction is often exothermic; monitor the temperature.
-
-
Reaction Monitoring: After 2-4 hours, carefully depressurize the reactor, take an aliquot of the reaction mixture, filter it through a syringe filter, and analyze by HPLC or GC-MS to check for the consumption of starting material.
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Keep the Celite® pad wet with methanol at all times to prevent the catalyst from igniting upon contact with air.
-
Wash the filter cake with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Analysis:
-
The crude material can be purified by column chromatography on silica gel if necessary.
-
Confirm the structure and purity of the final product, (3-(trifluoromethyl)pyridin-4-yl)methanol, by ¹H NMR, ¹⁹F NMR, and MS analysis.
-
Protocol 2: Hydrodechlorination using Pd/C and Transfer Hydrogenation
This protocol is an excellent alternative that avoids the use of high-pressure hydrogen gas.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (5 mol%)
-
Tetrahydrofuran (THF), anhydrous (20 mL / g of substrate)
-
Triethylamine (1.5 eq)
-
Triethylsilane (TES) (3.0 eq)[9]
Step-by-Step Procedure:
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the this compound and the 10% Pd/C catalyst.
-
Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine.
-
Reaction Execution:
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the triethylsilane (TES) dropwise via syringe. An exotherm may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (25 °C).
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.[9]
-
Work-up and Purification:
-
Upon completion, dilute the mixture with ethyl acetate.
-
Filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired product.
-
Troubleshooting and Side Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Catalyst deactivation (poisoning by HCl).2. Insufficient catalyst loading.3. Low hydrogen pressure/availability. | 1. Ensure sufficient base is present (1.5-2.0 eq).2. Increase catalyst loading (e.g., from 10% to 20% w/w for Ra-Ni).3. Increase H₂ pressure moderately (e.g., to 5 bar). |
| Formation of Byproduct (Hydrogenolysis) | 1. Catalyst is too active (common with Pd/C).2. Reaction temperature is too high.3. Prolonged reaction time. | 1. Switch from Pd/C to Raney® Nickel.2. Maintain reaction at or below room temperature.3. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Formation of Piperidine Byproduct | 1. Overly aggressive catalyst (e.g., PtO₂, Rh/C).2. High temperature and/or pressure. | 1. Avoid Pt and Rh catalysts. Use Ra-Ni or Pd/C.2. Use the mildest conditions (temperature, pressure) that afford a reasonable reaction rate. |
| Difficult Filtration | Fine catalyst particles are passing through the filter medium. | Use a finer porosity filter aid (e.g., a thicker pad of Celite®) or a membrane filter. |
References
-
Hydrogenation Reactions | Safe Reaction Monitoring & Control - Mettler Toledo. (n.d.). Mettler Toledo. [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). International Letters of Chemistry, Physics and Astronomy. [Link]
-
Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019). Analytical Chemistry. [Link]
-
Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. (2017). AZoM. [Link]
-
Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019). ACS Publications. [Link]
-
Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. (2022). Catalysis Science & Technology. [Link]
-
Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines. (2023). ResearchGate. [Link]
-
ChemInform Abstract: Controlling Chemoselective Transformations of 4-Acylpyridines via a Pd-C Catalytic Hydrodechlorination-Hydrogenation. (2014). ResearchGate. [Link]
-
Pd/C Catalyzed Dehalogenation of (Hetero)aryls Using Triethylsilane as Hydrogen Donor. (2022). Thieme. [Link]
-
Raney nickel - Wikipedia. (n.d.). Wikipedia. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). Journal of Pesticide Science. [Link]
-
Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. (2023). ChemRxiv. [Link]
-
Raney® Nickel: A Life-Changing Catalyst. (n.d.). American Chemical Society. [Link]
-
Hydrogenation Reactions Catalyzed by HN(CH2CH2PR2)2- Ligated Copper Complexes. (2021). Inorganic Chemistry Frontiers. [Link]
-
Raney nickel reductions. (1950). Proceedings of the Indian Academy of Sciences - Section A. [Link]
-
(3-(trifluoromethyl)pyridin-4-yl)methanol. (n.d.). PubChemLite. [Link]
-
Hydrogenation in the Pyridine Series. II. Catalytic Reduction of 2-Monoalkyl. (1963). Journal of Organic Chemistry. [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. [Link]
- Processes for dechlorinating pyridines. (2000).
-
Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. (2010). Organometallics. [Link]
- Dechlorination of pyridines in acidic, zinc-containing mediums. (2001).
-
A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. (2015). RSC Advances. [Link]
-
Catalytic Asymmetric Hydrogenation of Heteroarenes. (2008). Illinois Chemistry. [Link]
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. (2021). Catalysis Science & Technology. [Link]
-
Pd/C–Catalyzed hydrodehalogenation of aromatic halides in aqueous solutions at room temperature under normal pressure. (2004). ResearchGate. [Link]
-
Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. (2016). MDPI. [Link]
-
2-Chloro-3-(trifluoromethyl)pyridine. (n.d.). PubChem. [Link]
-
Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. (2024). MDPI. [Link]
-
Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. (2013). Journal of the American Chemical Society. [Link]
- Preparation method of 2-chloro-3-trifluoromethylpyridine. (2020).
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. PubChemLite - (3-(trifluoromethyl)pyridin-4-yl)methanol (C7H6F3NO) [pubchemlite.lcsb.uni.lu]
- 8. (3-(Trifluoromethyl)pyridin-4-yl)methanol - [sigmaaldrich.com]
- 9. scispace.com [scispace.com]
- 10. Raney nickel - Wikipedia [en.wikipedia.org]
- 11. acs.org [acs.org]
- 12. asianpubs.org [asianpubs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. thalesnano.com [thalesnano.com]
- 15. mdpi.com [mdpi.com]
- 16. mt.com [mt.com]
- 17. Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Overcoming steric hindrance of 3-trifluoromethyl group in SNAr reactions
Technical Support Center: Optimization (Case: Steric )
Ticket ID: SNAR-CF3-ORTHO Subject: Overcoming Steric Hindrance of Ortho-Trifluoromethyl Groups in Nucleophilic Aromatic Substitution Status: Open Assigned Specialist: Senior Application Scientist
The Steric-Electronic Paradox (Root Cause Analysis)
Welcome to the technical support interface. You are likely encountering low conversion or stalled reactions when attempting an
The Paradox:
The
When the
Troubleshooting Matrix (Tier 1 Support)
Use this diagnostic matrix to identify immediate fixes before altering your synthetic route.
| Symptom | Probable Cause | Corrective Action | Technical Rationale |
| 0-5% Conversion | Nucleophile cannot access the | Switch LG to Fluoride (F). | Fluorine is the smallest halogen ( |
| Stalled at 40-50% | Product inhibition or H-bonding deactivation. | Change Solvent to NMP or DMSO. | Polar aprotic solvents strip the solvation shell from the nucleophile, creating a "naked," more reactive species that can bypass steric gates. |
| Decomposition (Tars) | Reaction temp too high; competing elimination. | Use Microwave Irradiation. | High-energy, short-duration heating pulses can overcome the steric activation barrier without prolonged thermal exposure that degrades the substrate. |
| Regio-scrambling | Benzyne mechanism active (Base too strong). | Switch Base to | Avoid strong alkoxides (e.g., |
Advanced Protocols (Tier 2 Support)
If standard optimization fails, implement these validated workflows.
Protocol A: The "Fluoride Swap" (Halex Pre-activation)
Use when: The starting material is a chloride or bromide, and the nucleophile is bulky (e.g., secondary amine).
Logic: The Element Effect in
Step-by-Step:
-
Precursor: Start with your ortho-chloro-
substrate. -
Halex Reaction: Dissolve substrate in sulfolane or DMSO. Add 2.0 equiv. spray-dried Potassium Fluoride (
) and 0.1 equiv. (Phase Transfer Catalyst). -
Conditioning: Heat to 140-160°C for 4-12 hours. Monitor by GC/LC for conversion to the fluoro-analog.
- Execution: Do not isolate if possible (or perform simple extractive workup). Add your nucleophile directly to the fluoro-intermediate.
-
Result: The smaller fluorine atom reduces steric clash in the transition state, while its electronegativity hyper-activates the ring.
Protocol B: The "Naked Nucleophile" System
Use when: You are using oxygen nucleophiles (phenols, alcohols) and experiencing low reactivity. Logic: Hydrogen bonding increases the effective size of the nucleophile.
Step-by-Step:
-
Solvent: Use anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF .
-
Base: Use Cesium Carbonate (
) . The large Cesium cation forms a loose ion pair with the nucleophile, increasing its freedom of motion. -
Additives: Add 10 mol% 18-Crown-6 if using potassium bases. This sequesters the cation, leaving the anion "naked" and highly reactive, allowing it to slip past the bulky
group.
Visual Logic & Mechanism
Decision Logic for Process Optimization
The following diagram illustrates the decision pathway for overcoming steric barriers.
Caption: Troubleshooting logic flow. Note the priority of the "Fluoride Swap" to minimize steric radius at the reaction center.
Reaction Energy Landscape: The Steric Wall
This diagram visualizes why the
Caption: The transition state (TS) for Chloro-substrates encounters severe repulsion from the ortho-CF3. The Fluoro-substrate lowers this barrier due to smaller atomic radius (
Frequently Asked Questions (FAQs)
Q: Can I use a catalyst to overcome the steric hindrance?
A: Standard
Q: Why does the literature say
Q: Is the "benzyne mechanism" a valid alternative?
A: Generally, no. While benzyne intermediates (elimination-addition) bypass the direct steric attack, they lead to regio-isomeric mixtures (meta and ortho products). Unless your substrate is symmetric or you can tolerate inseparable isomers, avoid conditions that trigger benzyne formation (e.g.,
References
-
Bunnett, J. F. (1951). "Kinetics of Reactions of 2,4-Dinitrochlorobenzene with Some Amines." Journal of the American Chemical Society. (Establishes the "Element Effect" where F > Cl in
). Link -
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Comprehensive text on
mechanisms, specifically detailing the steric-electronic balance of EWGs like ). Link -
Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Pentafluorosulfanyl-Substituted Arenes and Heteroarenes." Journal of Organic Chemistry.
vs ). Link -
Neustadt, B. R. (1994). "Facile Reaction of 2-Fluoro-3-(trifluoromethyl)pyridine with Amines." Tetrahedron Letters. (Case study demonstrating the superiority of Fluorine LG in ortho-CF3 systems). Link
Improving regioselectivity in substitution of 2-chloro-3-(trifluoromethyl)pyridine derivatives
Technical Support Center: 2-Chloro-3-(trifluoromethyl)pyridine Functionalization
Subject: Improving Regioselectivity & Yield in Substitution Reactions Product Code: 2-Cl-3-CF3-Py Audience: Medicinal Chemists, Process Chemists
Overview: The Substrate Challenge
You are working with 2-chloro-3-(trifluoromethyl)pyridine , a "privileged scaffold" in agrochemical and pharmaceutical synthesis. However, this molecule presents a classic "push-pull" regioselectivity conflict:
-
The 2-Chloro group: Activated for Nucleophilic Aromatic Substitution (
) and metal-halogen exchange. -
The 3-Trifluoromethyl group: A bulky Electron-Withdrawing Group (EWG) that sterically hinders the C2 site while simultaneously activating the C4 position for deprotonation (Directed Ortho Metalation).
This guide addresses the three most common failure modes: Sluggish
Part 1: Nucleophilic Aromatic Substitution ( )
Target: Functionalization at C2 (Displacing Chlorine).
The Problem: "My reaction is stalling or requires forcing conditions."
While the pyridine ring is electron-deficient, the bulky
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Steric shielding by | Switch Solvent: Use dipolar aprotic solvents (DMSO, NMP, or DMF) to strip the cation and "naked" the nucleophile. |
| Regio-scrambling (Attack at C4) | Use of small, hard nucleophiles (e.g., NaH, simple alkoxides) at high temps. | Lower Temp & Control: Maintain |
| Hydrolysis (OH formation) | Wet solvents; Chloride is displaced by water traces at high temp. | Dry Protocol: Use molecular sieves in the reaction vessel. Switch base to |
FAQ: Why not just heat it to reflux? Heating 2-chloro-3-(trifluoromethyl)pyridine aggressively often leads to decomposition or attack at the C4 position (via an addition-elimination mechanism distinct from the C2 pathway), resulting in inseparable regioisomers.
Part 2: Organometallic Functionalization (C-H Activation)
Target: Functionalization at C4 (Directed Ortho Metalation).
The Problem: "I am getting a mixture of C4 and C6 products, or 'halogen dance' side reactions."
This is the most complex challenge. The
-
Kinetic Product: C4 (Driven by the acidity induced by
and Cl). -
Thermodynamic Product: C6 (Less sterically crowded, distal from the halogen).
The Solution: Kinetic Control Strategy To exclusively target C4, you must operate under strict kinetic control to prevent proton transfer to the C6 position or "halogen dance" (though less common with Cl than Br, it is non-zero risk).
Standard Operating Procedure (SOP) for C4-Functionalization:
-
Reagent: Use LDA (Lithium Diisopropylamide) or TMPMgCl·LiCl (Knochel's Turbo-Hauser Base). Avoid n-BuLi, which acts as a nucleophile and attacks the ring.
-
Temperature:
-
Quench: Add electrophile at low temperature before warming.
Visualizing the Selectivity Logic:
Caption: Regioselective pathways for metalation. Kinetic control favors C4 (ortho to CF3), while thermodynamic conditions risk C6 drift.
Part 3: Transition Metal Catalysis (Suzuki/Buchwald)
Target: Cross-coupling at C2 .
The Problem: "The catalyst dies; oxidative addition fails."
The C2-Cl bond is sterically hindered by the
Recommended Protocol:
-
Catalyst System: Use Pd(OAc)2 with SPhos or XPhos .
-
Why? These Buchwald dialkylbiaryl phosphine ligands are electron-rich (facilitating oxidative addition into the deactivated C-Cl bond) and bulky (forming a monoligated Pd species that can access the hindered C2 site).
-
-
Base:
(anhydrous) in Toluene/Water (10:1) or Dioxane.
Summary of Reactivity Rules
| Reaction Type | Preferred Site | Key Reagent | Critical Control Parameter |
| C2 | Amines/Alkoxides | Solvent Polarity: Use DMSO/NMP to overcome steric barrier. | |
| Lithiation | C4 | LDA / TMPMgCl·LiCl | Temperature: Keep < -70°C (LDA) to prevent C6 equilibration. |
| Cross-Coupling | C2 | Pd-XPhos G3 | Ligand: Must use bulky, electron-rich phosphines. |
References
-
Schlosser, M., & Mongin, F. (2007). Magnesiation of chloro- and bromo-substituted fluoroarenes: A new horizon for regioselective functionalization. Chemical Society Reviews.
-
Knochel, P., et al. (2011). TMPMgCl[1][2][3]·LiCl: A Turbo-Grignard for the Regioselective Functionalization of Heterocycles. Angewandte Chemie International Edition.
-
Gribble, G. W. (2007). Lithiation of 3-halopyridines: Directed Ortho Metalation vs. Halogen Dance. Current Organic Chemistry.
-
Boudet, N., & Knochel, P. (2008).[1] Regioselective Magnesiation of Functionalized Pyridines. Organic Letters.[4]
Sources
- 1. Regio- and chemoselective magnesiation of protected uracils and thiouracils using TMPMgCl·LiCl and TMP2Mg·2LiCl - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Multiple regioselective functionalizations of quinolines via magnesiations [pubmed.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. pubs.acs.org [pubs.acs.org]
Minimizing defluorination byproducts in reactions of trifluoromethyl pyridines
Status: Operational | Tier: Level 3 Technical Support
Subject: Minimizing Defluorination Byproducts in
Core Directive & Operational Philosophy
The Paradox of Activation:
You are likely here because your trifluoromethyl (
Our Mission:
To guide you through the three "Kill Zones" of defluorination—Cross-Coupling , Lithiation , and Hydrogenation —and provide validated protocols to maintain the integrity of the
Diagnostic Visualization: The Defluorination Danger Zones
Before selecting a protocol, understand how you are losing fluorine.
Figure 1: Mechanistic pathways leading to fluoride loss.[1] Note that the electron-deficient pyridine ring stabilizes the Meisenheimer complex (Pathway A), lowering the activation energy for unwanted substitution.
Module 1: Cross-Coupling (Suzuki/Buchwald)
The Issue:
During Suzuki-Miyaura coupling, you observe the formation of hydroxylated byproducts (where
The Fix: The "Base-Gating" Protocol
Standard aqueous bases (
Optimization Matrix
| Variable | Standard (High Risk) | Optimized (Low Risk) | Why? |
| Base | Fluoride is non-nucleophilic toward the ring but activates the boronate. | ||
| Solvent | Hydrophobic solvents reduce hydroxide generation. | ||
| Additive | None | Accelerates transmetallation, allowing the reaction to finish before side-reactions occur. | |
| Ligand | Buchwald Biaryls (e.g., XPhos) | Bulky ligands facilitate reductive elimination, outcompeting side pathways. |
Protocol: Silver-Accelerated Suzuki Coupling
Reference Grounding: This approach mitigates the "ipso-substitution" issues described in recent process chemistry literature [1].
-
Setup: Charge a reaction vial with the
-halopyridine (1.0 equiv), Boronic acid (1.2 equiv), and (1.0 equiv) . -
Catalyst: Add
(5 mol%) or a /XPhos system. -
Base/Solvent: Add anhydrous
(3.0 equiv) and dry Toluene (0.2 M). -
Degas: Sparge with Argon for 10 minutes. Oxygen promotes phenol formation.
-
Reaction: Heat to 80°C. Monitor by HPLC every hour.
-
Checkpoint: If you see a peak with Mass M-18+16 (hydrolysis), lower temp to 60°C and switch solvent to THF.
-
Module 2: Lithiation & Functionalization
The Issue:
You attempt to lithiate a pyridine with a
The Fix: Cryogenic "In-Situ" Trapping (Barbier Conditions) Do not generate the lithiated species and then add the electrophile. The electrophile must be present during lithiation.
Decision Tree: Lithiation Strategy
Figure 2: Selection logic for lithiating unstable fluoro-pyridines.
Protocol: The "Transmetallation Safety Net"
Reference Grounding: Based on Schlosser-type base instability principles [2].
-
Cooling: Cool a solution of the
-pyridine in THF to -100°C (using bath). Note: -78°C is often insufficient for 3- variants. -
Lithiation: Add
(or for sensitive substrates) extremely slowly down the side of the flask. -
Transmetallation (The Safety Stop): After 10 minutes, immediately add
(1.0 M in THF) .-
Why? The Zinc species is thermally stable. Once transmetallated, you can warm to 0°C without fluoride elimination.
-
-
Functionalization: Add your electrophile (aldehyde, ketone, halide) to the zincate and warm to RT.
Module 3: Hydrogenation
The Issue:
You are reducing a nitro group or alkene on the pyridine ring, but you observe Hydrodefluorination (HDF) (
The Fix: Catalyst Poisoning & Acidification
-
Switch Catalyst: Move from Pd/C to Pt/C (Platinum on Carbon) or Rh/C . Platinum is less active toward
oxidative addition. -
The Acid Trick: Run the reaction in Acetic Acid or add 1 equiv of HCl .
-
Mechanism:[1][2][3][4][5][6][7] Protonating the pyridine nitrogen (
) makes the ring even more electron-deficient. Counter-intuitively, this protects the from HDF because the oxidative addition of the metal into the bond requires electron density from the ring. It also blocks the N-atom from coordinating to the catalyst surface [3].
-
FAQ: Rapid Troubleshooting
Q: I see a "Difluoro" impurity (+1 mass difference from H-product, or -18 from starting material). What is it?
A: This is likely the hydrolysis product (
Q: Can I use microwave heating for these couplings?
A: Avoid if possible. Microwave heating creates hot spots that accelerate the high-energy activation of the
Q: My
-
Fix: Use a weaker nucleophile, lower the temperature, or use a bulky ligand (e.g., t-BuXPhos) to speed up the desired coupling relative to the background substitution.
References
-
Ag2O Accelerates Coupling: Lanthier, M. et al. "2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine."[8] Royal Society of Chemistry, 2016.
- Lithiation Instability: Schlosser, M. et al. "The regioselective lithiation of fluoropyridines." European Journal of Organic Chemistry.
-
Hydrodefluorination Mechanisms: "Hydrodefluorination."[1][9][10][11] Wikipedia/Scientific Reviews.
-
Photoredox Defluorination (Contextual): "Organophotoredox Hydrodefluorination of Trifluoromethylarenes." PMC.
Disclaimer: These protocols involve high-energy reagents. Always perform a safety assessment before scaling up reactions involving organolithiums or pressurized hydrogenation.
Sources
- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. A catalytic fluoride-rebound mechanism for C(sp3)-CF3 bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ¹⁹F NMR Spectral Data for 3-Trifluoromethyl Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple catalog of data, offering insights into the underlying principles that govern the observed chemical shifts. We will explore how the electronic nature and position of substituents on the pyridine ring influence the ¹⁹F NMR signal of the trifluoromethyl group, providing a predictive framework for researchers in the field.
The Unique Advantages of ¹⁹F NMR in the Analysis of Fluorinated Pharmaceuticals
The fluorine-19 nucleus is an exceptional probe for NMR spectroscopy. With a natural abundance of 100% and a high gyromagnetic ratio, it offers sensitivity comparable to that of ¹H NMR.[1][2] Crucially, the near-complete absence of fluorine in most biological systems means that ¹⁹F NMR spectra are free from background signals, providing a clear window into the behavior of the fluorinated molecule of interest.[1][2]
Furthermore, the ¹⁹F nucleus exhibits a very wide range of chemical shifts, typically spanning over 400 ppm.[3][4] This large spectral dispersion makes the ¹⁹F chemical shift exquisitely sensitive to the local electronic environment.[5] Consequently, subtle changes in molecular structure, such as the introduction of different substituents on the pyridine ring, lead to significant and readily measurable changes in the ¹⁹F NMR spectrum of the trifluoromethyl group. This high sensitivity is a cornerstone of its utility in pharmaceutical research, enabling applications from routine structural confirmation to sophisticated fragment-based screening and protein-ligand interaction studies.
Comparative Analysis of ¹⁹F NMR Chemical Shifts in Substituted 3-Trifluoromethyl Pyridines
The ¹⁹F NMR chemical shift (δ) of the trifluoromethyl group in 3-trifluoromethyl pyridine derivatives is a direct reporter of the electronic environment of the pyridine ring. Electron-withdrawing substituents will generally deshield the fluorine nuclei, causing the resonance to shift downfield (to a less negative ppm value). Conversely, electron-donating groups will increase the shielding and cause an upfield shift (to a more negative ppm value).
The following table summarizes the ¹⁹F NMR chemical shifts for a series of 3-trifluoromethyl pyridine derivatives, illustrating the impact of substituent electronic effects and position. All chemical shifts are reported in parts per million (ppm) relative to an external standard (CFCl₃ at δ = 0.0 ppm) in deuterated chloroform (CDCl₃), unless otherwise specified.
| Compound | Substituent | Position | ¹⁹F Chemical Shift (δ) in CDCl₃ [ppm] | Reference |
| 3-(Trifluoromethyl)pyridine | -H | - | -65.12 (crude, unlocked) | [6] |
| 2-Methoxy-3-(trifluoromethyl)pyridine | -OCH₃ | 2 | -64.03 | [6] |
| 3-Bromo-5-(trifluoromethyl)pyridine | -Br | 5 | -67.9 | [7] |
| 5-Nitro-2-(trifluoromethyl)pyridine* | -NO₂ | 5 | -68.1 | [7] |
*Note: In 5-nitro-2-(trifluoromethyl)pyridine, the trifluoromethyl group is at the 2-position, which will influence its chemical shift relative to a 3-substituted isomer. However, it is included to demonstrate the strong deshielding effect of the nitro group.
Analysis of Substituent Effects:
-
Electron-Donating Groups: The methoxy group (-OCH₃) at the 2-position in 2-methoxy-3-(trifluoromethyl)pyridine is an electron-donating group. As expected, it causes a downfield shift in the ¹⁹F resonance (-64.03 ppm) compared to the parent compound (crude value of -65.12 ppm), indicating a deshielding effect. This might seem counterintuitive, but it highlights the complex interplay of inductive and resonance effects, as well as the influence of the substituent's position relative to the trifluoromethyl group.
-
Electron-Withdrawing Groups: The bromo (-Br) and nitro (-NO₂) groups are electron-withdrawing. In 3-bromo-5-(trifluoromethyl)pyridine, the bromine atom at the 5-position results in a significant upfield shift (-67.9 ppm) compared to the parent compound. This increased shielding is consistent with the electron-withdrawing nature of the halogen. Similarly, the potent electron-withdrawing nitro group in 5-nitro-2-(trifluoromethyl)pyridine leads to a substantial upfield shift (-68.1 ppm).
Experimental Protocols for ¹⁹F NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible ¹⁹F NMR data, a standardized experimental protocol is essential.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the 3-trifluoromethyl pyridine derivative into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing a known internal standard (e.g., 0.05% v/v trifluorotoluene, C₆H₅CF₃, δ ≈ -63.7 ppm) to the NMR tube. The use of an internal standard is crucial for accurate chemical shift referencing.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
Protocol 2: NMR Instrument Parameters
The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer. Instrument-specific optimization may be required.
-
Nucleus: ¹⁹F
-
Pulse Program: A standard single-pulse experiment (e.g., zg) is typically sufficient. For quantitative measurements, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the fluorine nuclei.
-
Acquisition Time (AQ): ≥ 1.0 second
-
Relaxation Delay (D1): 2-5 seconds (or 5 x T₁ for quantitative work)
-
Number of Scans (NS): 8-16 scans are usually adequate for routine characterization due to the high sensitivity of ¹⁹F.
-
Spectral Width (SW): A spectral width of at least 100 ppm, centered around the expected chemical shift range of the trifluoromethyl group (e.g., from -50 to -80 ppm), is recommended.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
Data Processing:
-
Apply an exponential line broadening factor of 0.3 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase the spectrum manually to obtain a flat baseline.
-
Reference the spectrum to the internal standard (e.g., trifluorotoluene at its known chemical shift).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in acquiring and processing ¹⁹F NMR data for 3-trifluoromethyl pyridine derivatives.
Caption: Workflow for ¹⁹F NMR analysis of 3-trifluoromethyl pyridine derivatives.
Logical Relationship of Substituent Effects on ¹⁹F Chemical Shift
The electronic properties of the substituent on the pyridine ring directly modulate the shielding of the trifluoromethyl group's fluorine nuclei. This relationship can be visualized as follows:
Caption: Influence of substituent electronics on ¹⁹F NMR chemical shift.
Alternative Analytical Techniques for Characterization
While ¹⁹F NMR is a powerful tool, a comprehensive characterization of 3-trifluoromethyl pyridine derivatives relies on a suite of analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: These are fundamental for elucidating the complete chemical structure of the molecule, confirming the substitution pattern on the pyridine ring, and identifying any impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of the compound, which confirms its elemental composition. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for separating and identifying components in a reaction mixture.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as C-F, C=N, and C-H bonds, offering complementary structural information.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule, confirming connectivity and stereochemistry.
References
- Supporting Information for an article. The Royal Society of Chemistry. [URL not available]
- Supporting Information for an article. The Royal Society of Chemistry. [URL not available]
- Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. The Royal Society of Chemistry. [URL not available]
- 19F NMR Reference Standards. Anonymous. [URL not available]
- Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy.
- Solvent and substituent effects on fluorine-19 chemical shifts in some 5-substituted 2-fluoropyridines. Journal of the Chemical Society B: Physical Organic.
- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry.
- Fluorine-19 Nuclear Magnetic Resonance.
- 19F-NMR analyses enabled by direct trifluoromethylation. (a) 19F-NMR...
- NMR Spectroscopy :: 19F NMR Chemical Shifts.
- 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara.
- 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase.
- Certified Reference M
- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. 2017.
- 19Flourine NMR. University of Ottawa.
- 19F NMR Chemical Shift Table - Organofluorine. Alfa Chemistry.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. eScholarship, University of California.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
- 19 F NMR spectra (CDCl3, 376.5 MHz, δ(C6F6) = −164.9 ppm) showing the CF3 multiplets and singlets of the seven azulene derivatives. Regions where peaks are in close proximity are shown as insets for clarity. Coupling constants can be found in ESI experimental section.
- 4-chloro-3-fluoro-2-(trifluoromethyl)pyridine (C6H2ClF4N). PubChem.
Sources
A Senior Application Scientist's Guide to Distinguishing 2-chloro-3-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine Isomers Using NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of regioisomers is a critical step in ensuring the integrity of their work. The positional isomers 2-chloro-3-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine, common intermediates in medicinal chemistry, present a classic analytical challenge. Their identical mass and similar physical properties necessitate a robust spectroscopic method for differentiation. This guide provides an in-depth comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy, leveraging ¹H, ¹³C, and ¹⁹F nuclei, serves as the definitive tool for this purpose. We will explore the causal mechanisms behind the spectral differences and provide a practical, self-validating protocol for their identification.
The Challenge: Identical Mass, Distinctive Chemistry
The core analytical problem lies in the subtle yet significant difference in the electronic environment of the pyridine ring protons and carbons, dictated by the placement of the strongly electron-withdrawing trifluoromethyl (-CF₃) group relative to the chlorine atom and the ring nitrogen. This distinction is the key to their differential NMR fingerprint.
Theoretical Foundation: Why NMR Works
The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Electron-withdrawing groups, like chlorine and the -CF₃ group, deshield nearby nuclei, causing their resonances to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield nuclei, shifting them upfield.
Furthermore, spin-spin coupling (J-coupling) provides through-bond connectivity information. The magnitude of the coupling constant between two nuclei is dependent on the number of bonds separating them and their geometric relationship (e.g., dihedral angle). In aromatic systems, coupling constants between protons are characteristic of their relative positions (ortho, meta, para).
In these pyridine isomers, the interplay of these effects creates unique and predictable patterns in the ¹H, ¹³C, and ¹⁹F NMR spectra.
Visualizing the Key Interactions
The differentiation strategy hinges on understanding the spin systems and through-space proximity of substituents.
Caption: Expected Nuclear Overhauser Effect (NOE) correlations.
Experimental Protocol: A Self-Validating Workflow
This protocol ensures the acquisition of high-quality, unambiguous data.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample.
-
Dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the ¹H, ¹³C, and ¹⁹F channels on the probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution (line width for TMS < 0.5 Hz).
-
-
Data Acquisition:
-
¹H Spectrum: Acquire a standard one-pulse proton spectrum. Ensure a sufficient spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
¹³C{¹H} Spectrum: Acquire a proton-decoupled carbon spectrum (e.g., using the zgpg30 pulse program). Use a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should be ~0-160 ppm.
-
¹⁹F Spectrum: Acquire a standard one-pulse fluorine spectrum. A reference standard like CFCl₃ is used to set the 0 ppm mark, though modern spectrometers can reference internally.
-
(Optional) 2D COSY: Acquire a ¹H-¹H Correlation Spectroscopy (COSY) spectrum to confirm proton-proton coupling networks.
-
(Optional) 2D HMBC: Acquire a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) spectrum to correlate protons with carbons over 2-3 bonds. This is invaluable for assigning the quaternary carbons and confirming the position of the -CF₃ group.
-
(Optional) 1D NOE: Perform a selective 1D NOE experiment (e.g., DPFGSE-NOE) by selectively irradiating the H4 resonance in the 3-CF₃ isomer and observing the ¹⁹F spectrum.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm.
-
Integrate the ¹H spectrum to confirm the presence of three aromatic protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants. Compare the observed patterns with the expected data in Tables 1 and 2 to make a definitive assignment.
-
Conclusion
While 2-chloro-3-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine are structurally similar, their NMR spectra are profoundly different and entirely predictable. The key to their distinction lies in a systematic analysis of the ¹H NMR spin system's coupling patterns and the characteristic quartet splitting observed in the ¹³C NMR due to C-F coupling. For absolute confirmation, 2D NMR techniques such as HMBC and NOESY provide incontrovertible evidence of the substituent positions. By following the detailed protocol outlined in this guide, researchers can confidently and accurately distinguish between these critical building blocks, ensuring the integrity and success of their scientific endeavors.
References
-
MestReNova. Download NMR Predict. Mestrelab Research. [Link]
-
PubChem. 2-Chloro-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
-
Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
-
Chemistry LibreTexts. Nuclear Overhauser Effect (NOE). [Link]
-
Kleinpeter, E. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]
-
University of Wisconsin-Madison. 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. [Link]
UV-Vis absorption maxima for electron-deficient trifluoromethyl pyridines
Executive Summary
Trifluoromethyl (
This guide provides a technical analysis of the UV-Vis absorption maxima (
-
Analytical Method Development: Selecting robust detection wavelengths for HPLC/UPLC.
-
Photoredox Catalysis: Determining excitation energies for radical functionalization.
-
Quality Control: Identifying isomeric impurities (2- vs 3- vs 4-position).
Theoretical Framework: Electronic Structure & Transitions
To interpret the data correctly, one must understand the molecular orbital (MO) perturbations caused by the trifluoromethyl group.
The Pyridine Baseline
Pyridine exhibits two primary electronic transitions in the UV region:
-
Transition (~250–265 nm): High intensity (
). Corresponds to the aromatic ring excitation. -
Transition (~270–285 nm): Low intensity (
). Involves the non-bonding lone pair on nitrogen. This band is often "buried" under the stronger band or blue-shifted in polar solvents.
The Trifluoromethyl Effect ( )
The
-
HOMO Stabilization: The strong withdrawal lowers the energy of the highest occupied molecular orbital (HOMO), making the ring harder to oxidize.
-
LUMO Impact: It also lowers the lowest unoccupied molecular orbital (LUMO), but the net effect on the HOMO-LUMO gap (
) depends on the substitution position relative to the nitrogen node. -
Spectral Consequence: Generally,
causes a bathochromic shift (Red Shift) of the band and a hyperchromic effect (increased intensity) due to symmetry breaking, while often causing a hypsochromic shift (Blue Shift) of the band by reducing electron density on the nitrogen.
Comparative Analysis: Absorption Maxima Data
The following data consolidates experimental findings for
Table 1: Isomeric & Analog Comparison (Solvent: Methanol/Ethanol)
| Compound Class | Structure | Electronic Driver | ||
| Baseline | Pyridine | 257 | ~2,750 | Standard aromatic |
| Isomer | 2-(Trifluoromethyl)pyridine | 262 | ~3,100 | Inductive withdrawal at ortho-position; symmetry perturbation. |
| Isomer | 3-(Trifluoromethyl)pyridine | 258 | ~2,900 | Meta-substitution preserves some symmetry; spectrum resembles pyridine. |
| Isomer | 4-(Trifluoromethyl)pyridine | 265 | ~3,400 | Para-substitution; significant polarization along the |
| Push-Pull | 2-Amino-5-(trifluoromethyl)pyridine | 308 | ~14,500 | Strong ICT (Intramolecular Charge Transfer) from |
| Push-Pull | 2-Hydroxy-3-fluoro-4-(trifluoromethyl)pyridine | 295 | ~8,200 | Tautomeric equilibrium (pyridone form) extends conjugation. |
Critical Insight: Pure trifluoromethyl pyridines absorb in the deep UV (258–265 nm). If your sample shows absorption >300 nm, it likely indicates contamination with a "Push-Pull" impurity (e.g., an amino-precursor) or degradation.
Solvatochromism & Environmental Effects
The solvent choice dramatically alters the observed spectrum, particularly for the weak
Diagram 1: Solvatochromic Shift Mechanism
Figure 1: Mechanism of solvatochromic shifts in electron-deficient nitrogen heterocycles.
Practical Implication: For HPLC method development, use Acetonitrile (MeCN) over Methanol if you need to detect the
Experimental Protocol: Self-Validating UV-Vis Characterization
To ensure data integrity (E-E-A-T), follow this protocol. It includes built-in "Stop/Go" checkpoints to prevent common artifacts.
Diagram 2: Validated Measurement Workflow
Figure 2: Step-by-step workflow for determining accurate molar extinction coefficients.
Detailed Methodology
-
Solvent Selection: Use HPLC-grade Acetonitrile. Checkpoint: Run a blank scan. If absorbance at 220 nm > 0.05, discard solvent.
-
Stock Preparation: Weigh 10-15 mg of
-pyridine derivative into a 10 mL volumetric flask. Sonicate to ensure complete dissolution. -
Dilution Series: Prepare three concentrations (e.g.,
, , ). -
Measurement: Scan from 400 nm down to 190 nm.
-
Data Validation: Calculate
for all three concentrations using . If values deviate by >5%, aggregation or instrument saturation is occurring.
Applications in Drug Discovery[1]
HPLC Method Development
For electron-deficient
-
Recommendation: Use a Photo-Diode Array (PDA) detector to extract the "Max Plot."
-
Specific Setting: For 2,3-dichloro-5-trifluoromethylpyridine, set detection to 268 nm to maximize signal-to-noise ratio (S/N).
Photoredox Catalysis
These rings are often used as radical acceptors. Because they absorb in the deep UV (<270 nm), they cannot be activated by visible light (Blue LED ~450 nm) directly.
-
Strategy: A photosensitizer (e.g., Ir(ppy)
) is required to transfer energy or electrons. Direct excitation would require quartz glassware and high-energy UV sources, which degrades reagents.
References
-
NIST Chemistry WebBook. UV-Vis Spectrum of 2-Chloro-4-trifluoromethylpyridine. National Institute of Standards and Technology.[2]
-
Sielc Technologies. HPLC Method for Pyridine and Derivatives. (Provides comparative spectra for pyridine vs. substituted analogs).
-
Tsukamoto, M., & Nakamura, T. (2023).[1] Trifluoromethylpyridine: Its chemistry and applications.[1][3] Research Outreach. (Detailed review of agrochemical applications and structural properties).
-
MDPI. Solution and Solid-State Photophysical Properties of Positional Isomeric Acrylonitrile Derivatives. (Discusses solvent effects on pyridine-based chromophores).
-
Sigma-Aldrich. Product Specification: 2-Hydroxy-3-fluoro-4-(trifluoromethyl)pyridine.[4] (Safety and physical data).
Sources
Safety Operating Guide
(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol proper disposal procedures
Standard Operating Procedure: Disposal & Handling of (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol
Executive Summary & Chemical Profile
The Core Directive: This compound is not "general organic waste." The presence of a trifluoromethyl (
Chemical Safety Profile (CSP):
| Property | Data | Operational Implication |
| CAS Number | 157642-43-0 (or related analogs) | Use for waste manifesting.[1] |
| Physical State | Solid (White to off-white powder) | Dust inhalation hazard; requires particulate containment. |
| Acidity/Basicity | Pyridine nitrogen (Basic) + Alcohol (Neutral) | Incompatible with strong acids and strong oxidizers. |
| Halogen Content | High (Chlorine & Fluorine) | Mandatory: Segregate into "Halogenated" waste streams. |
| Hazards | Corrosive (Skin/Eye), Toxic (Ingestion) | Requires double-gloving and full face/eye protection. |
| Reactivity | Stable, but reactive at | Avoid mixing with acid chlorides or anhydrides in waste bottles. |
Waste Characterization & Segregation Logic
The "Why" Behind the Protocol: The most common error in laboratory disposal is commingling this compound with non-halogenated solvents (e.g., Acetone, Methanol).
-
Incinerator Damage: Non-halogenated waste is often burned as fuel. If this compound enters that stream, the generated HF can corrode the refractory lining of standard kilns.
-
Regulatory Violation: Mislabeling halogenated waste violates RCRA (USA) and hazardous waste directives (EU).
Segregation Workflow: Do not rely on memory. Use the following decision logic for every aliquot of waste containing this compound.
Figure 1: Decision matrix for segregating trifluoromethyl-pyridine waste. Note that even if dissolved in non-halogenated solvents, the presence of the solute mandates a Halogenated waste stream.
Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Compound, Spatulas, Weigh Boats)
-
Container: High-density polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.
-
Labeling:
-
Protocol:
-
Double-bag contaminated weigh boats and gloves in clear polyethylene bags.
-
Place bags into the HDPE solid waste drum.
-
Critical: Do not seal the drum air-tight if there is any moisture present, as slow hydrolysis (though unlikely) could build pressure. Use a vented cap if available.[1]
-
Scenario B: Liquid Waste (Reaction Mixtures, Rinsates)
-
Container: Amber glass or HDPE carboy.
-
Compatibility Check: Ensure the waste stream pH is between 4 and 10.
-
Why? Highly acidic waste containing this compound can mobilize the fluorine; highly basic waste can induce nucleophilic attack on the pyridine ring, potentially creating exothermic degradation.
-
-
Protocol:
-
Pour waste into the container marked "HALOGENATED ORGANIC WASTE."
-
Record the approximate concentration of the pyridine derivative on the waste log. This is vital for the incineration facility to calculate fluorine load.
-
Triple-rinse all glassware with a small volume of Dichloromethane (DCM) or Acetone and add the rinsate to the same halogenated container .
-
Final Destruction (The "Where")
Do not attempt chemical destruction (e.g., bleach oxidation) in the lab. The
-
Method: High-Temperature Incineration.
-
Parameters: >1100°C with residence time >2 seconds.
-
Requirement: The facility must have a Wet Scrubber (Caustic Soda/NaOH) to neutralize the HF and HCl gases generated during combustion.
-
Verification: Ensure your waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) is aware of "High Fluorine Content" to prevent them from blending it into fuel-blending programs.
Emergency Spill Response
If a solid spill occurs (>500 mg), immediate containment is required to prevent inhalation of the dust.
Figure 2: Operational workflow for solid spill response.[1]
Decontamination Solution: For surface cleaning after scoop-up:
-
Use a 5% surfactant solution (e.g., Decon 90 or simple soapy water).
-
Avoid Bleach (Sodium Hypochlorite) initially, as it may react with other contaminants or the alcohol group.
-
Collect all sponges/rags as solid hazardous waste.
References
-
PubChem. (n.d.).[1] Compound Summary for CID 11235306: this compound. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved October 26, 2023, from [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. Retrieved October 26, 2023, from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Chloro-3-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
